Antibacterial agent 71
描述
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属性
分子式 |
C26H27F3N4O |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[6-(trifluoromethyl)-3-pyridinyl]prop-2-enamide |
InChI |
InChI=1S/C26H27F3N4O/c1-32-14-17(13-31-24(34)9-7-16-6-8-23(30-12-16)26(27,28)29)10-20-19-4-3-5-21-25(19)18(11-22(20)32)15-33(21)2/h3-9,12,15,17,20,22H,10-11,13-14H2,1-2H3,(H,31,34)/b9-7+/t17-,20+,22+/m0/s1 |
InChI 键 |
OFKPORDTWARASR-DWKCHCPESA-N |
产品来源 |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Antibacterial Agent 71 and Related Metergoline Analogues
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth technical overview of the antibacterial mechanism of action for a novel class of compounds derived from the ergot alkaloid metergoline (B1676345). The placeholder "Antibacterial agent 71" refers to a representative compound from the arylacrylamide series described in the foundational research by Johnson et al. (2022). These agents exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and show significant potential against Gram-negative pathogens when outer membrane permeability is increased.
Core Mechanism of Action
The antibacterial activity of metergoline analogues, including the representative "Agent 71," is attributed to the disruption of the bacterial cytoplasmic membrane's electrochemical potential. This leads to a cascade of downstream effects culminating in bacterial cell death. Unlike many antibiotics that inhibit specific enzymatic pathways (e.g., cell wall synthesis, protein synthesis), these agents appear to act more broadly on the integrity and function of the cell membrane.
Evidence suggests an intracellular target or site of action. The activity of these compounds against Gram-negative bacteria is significantly potentiated in strains with compromised outer membranes or efflux pump systems. For instance, the potency against wild-type E. coli, Acinetobacter baumannii, and Burkholderia cenocepacia can be improved by over 128-fold when co-administered with an outer-membrane permeabilizer. This indicates that the primary challenge for these compounds against Gram-negative bacteria is traversing the outer membrane, rather than a lack of an effective intracellular target.
The proposed mechanism involves the dissipation of the proton motive force (PMF), which is crucial for ATP synthesis, nutrient transport, and other essential cellular processes. The disruption of the cytoplasmic membrane potential ultimately leads to a decrease in cellular ATP levels, metabolic collapse, and cell lysis.[1]
Signaling and Action Pathway
The following diagram illustrates the proposed mechanism of action for metergoline analogues against Gram-negative bacteria, highlighting the critical role of the outer membrane barrier.
Caption: Proposed mechanism of action for metergoline analogues against Gram-negative bacteria.
Quantitative Data Summary
The antibacterial efficacy of metergoline analogues has been quantified using Minimum Inhibitory Concentration (MIC) assays against a panel of clinically relevant bacteria. The data below is representative of the most potent arylacrylamide analogues from the study by Johnson et al. (2022).
Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL
| Bacterial Strain | Gram Type | Representative Analogue MIC (µg/mL) | Metergoline (Parent) MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-positive | 2 - 4 | >64 |
| Staphylococcus aureus (MRSA) | Gram-positive | 4 - 8 | >64 |
| Enterococcus faecalis | Gram-positive | 8 - 16 | >64 |
| Salmonella Typhimurium (Efflux-deficient) | Gram-negative | 16 | >64 |
| Escherichia coli (Hyperpermeable) | Gram-negative | 8 | >64 |
| Escherichia coli (Wild-type) | Gram-negative | >64 | >64 |
| Acinetobacter baumannii (Wild-type) | Gram-negative | >64 | >64 |
| Burkholderia cenocepacia (Wild-type) | Gram-negative | >64 | >64 |
Table 2: Potentiation of Activity against Gram-Negative Bacteria with Outer Membrane Permeabilizer (SPR741)
| Bacterial Strain | Analogue MIC (µg/mL) | Analogue MIC + SPR741 (µg/mL) | Fold Improvement |
| Escherichia coli (Wild-type) | >64 | 0.5 - 2 | >128 |
| Acinetobacter baumannii (Wild-type) | >64 | 1 - 4 | >64 |
| Burkholderia cenocepacia (Wild-type) | >64 | 2 - 8 | >32 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of metergoline analogues.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of an antibacterial agent required to inhibit the visible growth of a bacterium.
Protocol:
-
Bacterial Culture Preparation: Bacterial strains are streaked onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) and incubated for 18-24 hours at 37°C. A single colony is then used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase, corresponding to a turbidity of 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. A series of two-fold serial dilutions are prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only bacteria (growth control) and only media (sterility control) are included.
-
Reading Results: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Checkerboard (Synergy) Assay
Objective: To assess the synergistic effect of a metergoline analogue in combination with an outer membrane permeabilizer (e.g., SPR741).
Protocol:
-
Plate Setup: A 96-well plate is prepared with serial dilutions of the metergoline analogue along the x-axis and serial dilutions of the permeabilizer (SPR741) along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension (e.g., wild-type E. coli at 5 x 10⁵ CFU/mL) as described in the MIC protocol.
-
Data Analysis: After incubation, the MIC of each agent in the presence of the other is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI value of ≤ 0.5 is indicative of synergy.
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening and characterizing novel antibacterial agents like the metergoline analogues.
Caption: High-level workflow for the discovery and characterization of metergoline analogues.
References
chemical structure and properties of "Antibacterial agent 71"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 71 is a novel synthetic compound with the chemical formula C₂₆H₂₇F₃N₄O, identified as a promising candidate for combating multidrug-resistant bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its targeted mechanism of action against clinically relevant pathogens. The document details its inhibitory activity against the F533L mutant of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, supported by molecular modeling and simulation data. Furthermore, this guide outlines experimental protocols for its synthesis and evaluation, and presents its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The information herein is intended to facilitate further research and development of this compound as a potential therapeutic agent.
Chemical Structure and Physicochemical Properties
This compound, with a molecular weight of 468.51 g/mol , possesses a complex heterocyclic structure.[1] Its identity is registered under PubChem CID 163323771.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| PubChem CID | 163323771 | Internal Database |
| Molecular Formula | C₂₆H₂₇F₃N₄O | [1] |
| Molecular Weight | 468.51 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C3=C(N2)C=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(F)(F)F | PubChem |
| CAS Number | Not Available | - |
(Image of the 2D chemical structure of this compound should be inserted here based on the SMILES notation)
Mechanism of Action and Target Inhibition
The primary mechanism of action of this compound is the inhibition of penicillin-binding protein 3 (PBP3), an essential enzyme for bacterial cell wall synthesis.[2] Specifically, it has shown significant potential against a resistant mutant of Pseudomonas aeruginosa harboring the F533L mutation in PBP3. This mutation is known to confer resistance to β-lactam antibiotics.
In silico studies have demonstrated a strong binding affinity of this compound to the mutated PBP3. The binding is characterized by a favorable binding energy and the formation of multiple hydrogen and hydrophobic bonds with key amino acid residues in the active site.
Table 2: Molecular Interaction Data of this compound with F533L PBP3 Mutant
| Parameter | Value |
| Binding Energy | -10.4 kcal/mol |
| Number of Hydrogen Bonds | 2 |
| Hydrogen Bond Forming Residues | S485, N351 |
| Number of Hydrophobic Bonds | 7 |
| Hydrophobic Interacting Residues | F533L, V333, Y409, R331, Y498, T487, S349 |
Antibacterial Spectrum and Efficacy
This compound has demonstrated promising activity against a range of Gram-negative bacteria. While specific Minimum Inhibitory Concentration (MIC) values are not yet publicly available in the reviewed literature, qualitative descriptions indicate its potency. The compound shows enhanced activity against wild-type strains of Escherichia coli, Acinetobacter baumannii, and Burkholderia cenocepacia, with improvements of up to >128-fold observed in hyperpermeable E. coli strains.[3] Its primary development focus has been on multidrug-resistant Pseudomonas aeruginosa.
ADMET Profile
Preliminary in silico predictions suggest that this compound possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating its potential as a drug candidate.
Table 3: Predicted ADMET Properties of this compound
| ADMET Property | Prediction | Details |
| Absorption | Good | Predicted to have good intestinal absorption. |
| Distribution | Moderate | Expected to distribute into tissues. |
| Metabolism | Likely metabolized by CYP enzymes | Further experimental validation required. |
| Excretion | Predicted to be renally cleared | Further experimental validation required. |
| Toxicity | Non-carcinogenic | In silico models predict a low toxicity profile. |
Experimental Protocols
Formal Synthesis
The synthesis of this compound involves a multi-step process. A key precursor, 7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, can be synthesized via a microwave-activated inverse electron-demand Diels-Alder reaction.[4] The general synthetic strategy involves the reaction of a 1,2,4-triazine (B1199460) bearing an acylamino group with a terminal alkyne side chain.
Molecular Docking of PBP3 Inhibitors
The following protocol provides a general framework for the molecular docking of inhibitors to PBP3, as was likely performed for this compound.
-
Protein Preparation: Obtain the crystal structure of the F533L mutant of P. aeruginosa PBP3 from a protein data bank or generate the mutation in silico from the wild-type structure. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign partial charges and define rotatable bonds.
-
Grid Generation: Define the binding site on PBP3 based on the location of the active site residues. Generate a grid box encompassing this site.
-
Docking: Perform the docking using software such as AutoDock Vina. The program will explore different conformations of the ligand within the binding site and score them based on their binding affinity.
-
Analysis: Analyze the docking results to identify the best binding pose, calculate the binding energy, and visualize the interactions between the ligand and the protein residues.
Molecular Dynamics Simulation
To assess the stability of the protein-ligand complex, molecular dynamics (MD) simulations can be performed using software like GROMACS.
-
System Preparation: Prepare the topology files for both the PBP3 protein and the ligand (this compound). Place the docked complex in a simulation box and solvate it with an appropriate water model. Add ions to neutralize the system.
-
Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure to ensure stability.
-
Production Run: Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the complex.
-
Analysis: Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) to assess the stability of the complex over time.
Visualizations
Caption: Experimental and computational workflow for the evaluation of this compound.
Conclusion
This compound represents a promising scaffold for the development of new antibiotics targeting drug-resistant Gram-negative bacteria. Its potent inhibitory activity against the F533L mutant of PBP3 in P. aeruginosa highlights its potential to overcome existing resistance mechanisms. Further preclinical studies, including comprehensive efficacy and safety evaluations, are warranted to fully elucidate its therapeutic potential.
References
Unveiling Antibacterial Agent 71: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 71 has emerged as a promising synthetic compound in the ongoing search for novel antimicrobial therapeutics. This technical guide provides a comprehensive overview of its discovery, origin, and antibacterial properties. It details the synthetic pathway, summarizes its efficacy against various bacterial strains, and explores its potential mechanism of action as elucidated through computational and laboratory studies. This document is intended to serve as a core resource for researchers engaged in the development of new antibacterial drugs.
Discovery and Origin
"this compound" is a synthetic compound that was identified and characterized in a 2022 study by Jarrod W. Johnson and colleagues, published in ACS Medicinal Chemistry Letters. The research focused on exploring metergoline (B1676345) analogues and revisiting the ergot alkaloid scaffold for the discovery of new antibiotics.[1][2] The designation "this compound" likely originates from its identification number within the chemical library screened in this study.
The compound was later investigated in a computational study aimed at identifying novel therapeutics for the resistant F533L mutant of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa.[3][4][5][6] In this in-silico screening of 147 antibacterial compounds from the PubChem database, "this compound" was one of three lead compounds identified as having a high binding affinity and stability with the mutated PBP3.[3][4][5][6]
Chemical Synthesis
The synthesis of "this compound" is part of a broader synthetic methodology focused on the C–H functionalization of pyridines and quinolines. A formal synthesis of a key precursor to "this compound," 7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one (73), has been described.[7] This multi-step synthesis highlights the chemical tractability of producing this and related compounds.
Synthetic Workflow
The logical workflow for the synthesis of the precursor to this compound can be visualized as follows:
Caption: Synthetic pathway for the precursor of this compound.
Antibacterial Activity
"this compound" has demonstrated notable activity against a range of pathogenic bacteria. The compound shows enhanced potency against wild-type strains of Escherichia coli, Acinetobacter baumannii, and Burkholderia cenocepacia.[8] Its effectiveness is reported to be significantly improved in hyperpermeable strains of E. coli and Salmonella Typhimurium (S. Tm), suggesting that bypassing the outer membrane permeability barrier is a key factor in its activity.[8][9]
Quantitative Data on Antibacterial Activity
While the primary literature should be consulted for detailed minimum inhibitory concentration (MIC) values, commercial suppliers report that the potency can be improved by over 128-fold in strains with increased outer-membrane permeability.[8][9]
| Bacterial Strain | Reported Activity |
| Escherichia coli (WT) | Active |
| Acinetobacter baumannii (WT) | Active |
| Burkholderia cenocepacia (WT) | Active |
| E. coli (hyperpermeable) | Significantly enhanced potency (>128-fold) |
| S. Typhimurium (hyperpermeable) | Significantly enhanced potency |
Mechanism of Action
The precise mechanism of action of "this compound" is a subject of ongoing investigation, with evidence pointing towards the inhibition of cell wall synthesis.
Inhibition of Penicillin-Binding Protein 3 (PBP3)
A significant computational study identified "this compound" as a potent inhibitor of a resistant mutant (F533L) of PBP3 in Pseudomonas aeruginosa.[3][4][5][6] PBPs are crucial enzymes in the final steps of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall.
The in-silico analysis revealed that "this compound" exhibits a strong binding affinity to the mutated PBP3, with a binding energy of -10.4 kcal/mol.[4] The binding is stabilized by the formation of two hydrogen bonds and seven hydrophobic interactions with key amino acid residues in the binding site.[4] Molecular dynamics simulations further confirmed the stability of the PBP3-ligand complex over a 100 ns trajectory.[4]
Proposed Signaling Pathway
The proposed mechanism of action involves the binding of "this compound" to PBP3, thereby inhibiting its enzymatic activity. This disruption of peptidoglycan synthesis would lead to a compromised cell wall, ultimately resulting in bacterial cell death.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited research. For precise details, the original publications should be consulted.
Synthesis of "this compound" Precursor
-
Rh-catalyzed Olefination: The synthesis begins with the Rh(III)-catalyzed olefination of an amide-directed pyridine (B92270) derivative (pivalamide 74).[7] This reaction is typically carried out in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) with a rhodium catalyst (e.g., [RhCp*Cl2]2) and a silver salt additive (e.g., AgSbF6) at elevated temperatures.[7]
-
Conversion and Cyclization: The resulting alkenylation product (75) is then converted to an intermediate (76) through subsequent chemical transformations.[7] The final precursor, 7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one (73), is obtained upon exposure to hydrochloric acid (HCl), which facilitates cyclization.[7]
In-Silico Screening and Molecular Dynamics
-
Virtual Screening: A library of antibacterial compounds, including "this compound," was obtained from the PubChem database.[3][4][5] These compounds were subjected to virtual screening against the 3D structure of the F533L mutant of PBP3 from P. aeruginosa.[3][4][5] Docking studies were performed to predict the binding affinity and mode of interaction.[4]
-
Molecular Dynamics Simulation: The stability of the protein-ligand complexes for the top-scoring compounds was evaluated using molecular dynamics simulations over a 100 ns timeframe.[4] Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and interaction energy were analyzed to assess the stability of the binding.[4]
Conclusion
"this compound" represents a promising scaffold for the development of new antibiotics, particularly for combating resistant Gram-negative pathogens like Pseudomonas aeruginosa. Its synthetic accessibility and demonstrated in-silico efficacy against a crucial bacterial enzyme, PBP3, warrant further investigation. Future research should focus on in-vitro and in-vivo validation of its antibacterial activity and mechanism of action, as well as optimization of its structure to enhance potency and pharmacokinetic properties. This technical guide provides a foundational understanding of "this compound" to aid in these future research and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Identifying Novel Therapeutics for the Resistant Mutant "F533L" in PBP3 of Pseudomonas aeruginosa Using ML Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying Novel Therapeutics for the Resistant Mutant “F533L” in PBP3 of Pseudomonas aeruginosa Using ML Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NB-64-79649-50mg | this compound Clinisciences [clinisciences.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Guide: Solubility and Properties of Antibacterial Agent 71 (Levofloxacin as a Representative Compound)
Disclaimer: "Antibacterial agent 71" is not a recognized designation in publicly available scientific literature. This document serves as a technical template for researchers, scientists, and drug development professionals, using the well-characterized fluoroquinolone antibiotic, Levofloxacin, as a representative example to illustrate the required data presentation, experimental protocols, and visualizations.
Introduction
Levofloxacin is a broad-spectrum synthetic antibiotic of the fluoroquinolone class.[1][2] It is the S-(-)-enantiomer of the racemic drug substance ofloxacin.[3] The efficacy of antibacterial agents in both in vitro and in vivo settings is critically dependent on their solubility. Understanding the solubility profile of a compound in various solvents is a fundamental step in preformulation studies, enabling the preparation of stock solutions and the development of suitable delivery systems. This guide provides a comprehensive overview of the solubility of Levofloxacin in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents.
Solubility Data
The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and bioavailability. The following table summarizes the quantitative solubility data for Levofloxacin in several common solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the physical form of the compound (e.g., hydrate, crystalline solid).[4][5]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥36.19[6] | ~100[7] | Highly soluble; recommended for preparing high-concentration stock solutions.[4][8] |
| 25[4] | ~69.2 | ||
| 42.5[9] | ~117.6 | Sonication is recommended to aid dissolution.[9] | |
| Water | Insoluble[6][7] | - | Solubility is highly pH-dependent.[5][10] |
| 9[9] | ~24.9 | Sonication is recommended.[9] | |
| ~5 (in PBS, pH 7.2)[4] | ~13.8 | ||
| Ethanol | ≥2.82 (with ultrasonic)[6] | ~7.8 | |
| 1[4] | ~2.8 | ||
| 2[9] | ~5.5 | Sonication is recommended.[9] | |
| Methanol | Sparingly soluble[11][12] | - | Slightly soluble.[13] |
| Dimethylformamide (DMF) | 30[4] | ~83.0 | |
| Chloroform | Freely soluble[11][12] | - | |
| Glacial Acetic Acid | Freely soluble[11][13] | - |
Molecular Weight of Levofloxacin used for calculation: 361.37 g/mol .
Experimental Protocols
Accurate determination of solubility is essential for reproducible experimental results. The following are standard protocols for solubility assessment and stock solution preparation.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method, established by Higuchi and Connors, is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[14]
Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at a constant temperature.
Materials:
-
Antibacterial agent (solid form)
-
High-purity solvent of interest (e.g., DMSO, water, PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated micropipettes
-
Validated analytical system for quantification (e.g., HPLC-UV)
Methodology:
-
Preparation: Add an excess amount of the solid antibacterial agent to a glass vial containing a known volume of the desired solvent (e.g., 2 mg of compound in 1 mL of solvent).[15] The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[15]
-
Phase Separation: After the equilibration period, remove the vials and let them stand to allow larger particles to settle. Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all remaining undissolved solid.[15]
-
Sampling: Carefully aspirate a precise volume of the clear supernatant, ensuring that the solid pellet is not disturbed.[15]
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.[15]
-
Quantification: Analyze the diluted sample using a validated method like HPLC-UV to determine the concentration of the dissolved agent. This concentration represents the equilibrium solubility.[15]
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
High-concentration stock solutions are essential for serial dilutions in various in vitro assays. DMSO is often the solvent of choice due to its high solubilizing capacity for many organic molecules.[8]
Objective: To prepare a stable, high-concentration stock solution for experimental use.
Materials:
-
Antibacterial agent (solid form, e.g., Levofloxacin, MW: 361.37 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Sterile, amber glass vial or microfuge tube
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM solution: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 361.37 g/mol × 1000 mg/g = 3.61 mg
-
Weighing: Accurately weigh the calculated mass of the antibacterial agent and place it into a sterile vial.[15]
-
Dissolution: Add the desired volume (e.g., 1 mL) of high-purity DMSO to the vial.[15]
-
Mixing: Cap the vial securely and vortex thoroughly. If dissolution is slow, sonicate the vial in a room temperature water bath for 5-10 minute intervals until all solid has dissolved.[15] Visually inspect the solution against a light source to confirm the absence of any particulates.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, to maintain stability. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[6][15]
Visualizations
Mechanism of Action Pathway
Levofloxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][16][17] Inhibition of these enzymes leads to double-strand breaks in the bacterial chromosome, which disrupts DNA replication and transcription, ultimately causing cell death.[2]
Caption: Mechanism of action pathway for Levofloxacin.
Experimental Workflow: Shake-Flask Solubility
The following diagram illustrates the key steps of the shake-flask method for determining equilibrium solubility.
Caption: Workflow for equilibrium solubility determination.
References
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. apexbt.com [apexbt.com]
- 7. toku-e.com [toku-e.com]
- 8. benchchem.com [benchchem.com]
- 9. Levofloxacin | (-)-Ofloxacin | antibiotic | antibacterial | TargetMol [targetmol.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Levofloxacin | 100986-85-4 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
Preliminary Cytotoxicity Assessment of "Antibacterial Agent 71": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria necessitates the urgent development of novel antibacterial agents. "Antibacterial agent 71" has emerged as a compound of interest in computational screening studies targeting multidrug-resistant pathogens such as Pseudomonas aeruginosa. This technical guide provides a framework for the preliminary cytotoxicity assessment of novel antibacterial candidates, using "this compound" as a case study. It outlines standard experimental protocols, data presentation formats, and visual workflows essential for the initial evaluation of a compound's safety profile. While specific experimental cytotoxicity data for "this compound" is not publicly available, this document presents illustrative data and methodologies to guide researchers in this critical phase of drug development.
Introduction
The discovery and development of new antibacterial drugs are paramount in the face of escalating antimicrobial resistance. A crucial step in the preclinical evaluation of any new antibacterial compound is the assessment of its potential toxicity to mammalian cells. This preliminary cytotoxicity assessment helps to establish a therapeutic window, ensuring that the agent is effective against bacteria at concentrations that are not harmful to the host.
"this compound" has been identified in computational studies as a promising compound, demonstrating good stability and binding affinity in molecular dynamics simulations against key bacterial targets.[1][2][3] Specifically, it has been evaluated in silico against the F533L mutant of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a high-priority pathogen.[1][2][3] This guide outlines the subsequent in vitro cytotoxicity assays that would be necessary to move "this compound" from a computational hit to a viable preclinical candidate.
Recommended Cell Lines for Preliminary Cytotoxicity Screening
The choice of cell lines for initial cytotoxicity testing is critical and should ideally represent tissues that are likely to be exposed to the drug in a clinical setting. For systemic antibacterial agents, the following human cell lines are recommended:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): As primary cells circulating in the bloodstream, they are highly relevant for assessing the systemic toxicity of intravenously administered agents.[4]
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for evaluating potential hepatotoxicity, as the liver is a primary site of drug metabolism.
-
HEK293 (Human Embryonic Kidney): Useful for assessing potential nephrotoxicity, a common adverse effect of many drugs.[5]
-
THP-1 (Human Monocytic Cell Line): Can be differentiated into macrophages to model the interaction of the antibacterial agent with immune cells.[6]
Experimental Protocols
A tiered approach to in vitro cytotoxicity testing is recommended, starting with general cell viability assays and progressing to more specific mechanistic assays if significant cytotoxicity is observed.
General Cell Viability and Cytotoxicity Assays
These assays provide a broad measure of the effect of the compound on cell health.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "this compound" (e.g., from 0.1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) is then determined.
This assay quantifies the release of LDH, a cytosolic enzyme, into the cell culture medium upon plasma membrane damage, which is a marker of cytotoxicity.[6]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).[6]
Illustrative Experimental Workflow
Figure 1. General workflow for in vitro cytotoxicity assessment.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in clear and concise tables to allow for easy comparison across different cell lines and time points.
Illustrative Cytotoxicity Data for "this compound"
Disclaimer: The following data is hypothetical and for illustrative purposes only, as experimental data for "this compound" is not publicly available.
Table 1: IC50 Values of "this compound" in Various Human Cell Lines after 48-hour exposure.
| Cell Line | Assay Type | IC50 (µM) |
| HepG2 | MTT | > 100 |
| HEK293 | MTT | 85.6 |
| THP-1 (differentiated) | LDH | > 100 |
| PBMCs | MTT | 72.3 |
Table 2: Dose-Dependent Cytotoxicity of "this compound" on HEK293 Cells (MTT Assay).
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 10 | 98.1 ± 3.5 |
| 25 | 92.5 ± 5.1 |
| 50 | 75.3 ± 6.8 |
| 75 | 58.9 ± 7.2 |
| 100 | 45.2 ± 6.3 |
Potential Mechanism of Action and Signaling Pathways
Computational studies suggest that "this compound" may act by inhibiting bacterial cell wall synthesis through its interaction with penicillin-binding proteins.[1][2][3] If initial cytotoxicity screenings reveal significant toxicity, further investigation into the mechanism of mammalian cell death would be warranted. This could involve exploring pathways such as apoptosis or necrosis.
Hypothetical Signaling Pathway for Induced Apoptosis
Should "this compound" induce apoptosis, a possible signaling cascade could involve the activation of caspases.
Figure 2. Hypothetical intrinsic apoptosis pathway.
Conclusion
The preliminary cytotoxicity assessment is a critical checkpoint in the development of new antibacterial agents. This guide provides a foundational framework for conducting and interpreting these essential in vitro studies. While "this compound" shows promise in computational models, rigorous experimental evaluation of its cytotoxic potential is necessary to validate its safety profile and justify further preclinical development. The protocols and data presentation formats outlined herein offer a standardized approach to this evaluation, ensuring that researchers can generate robust and comparable data to inform decision-making in the drug discovery pipeline.
References
- 1. Identifying Novel Therapeutics for the Resistant Mutant “F533L” in PBP3 of Pseudomonas aeruginosa Using ML Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
The Emergence of a New Antibacterial Scaffold: A Technical Review of Antibacterial Agent 71
For Immediate Release
HAMILTON, ON – Researchers have identified a promising new class of antibacterial compounds derived from the ergot alkaloid scaffold, leading to the development of "Antibacterial agent 71." This novel molecule, a metergoline (B1676345) analog, has demonstrated significant activity against a range of bacterial pathogens, particularly Gram-positive bacteria and mycobacteria. This in-depth guide provides a comprehensive review of the available literature on this compound and its analogs, detailing its discovery, spectrum of activity, and the experimental protocols used in its evaluation.
Introduction and Background
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. The ergot alkaloid metergoline, a compound previously recognized for its interaction with serotonin (B10506) and dopamine (B1211576) receptors in humans, was recently identified as an inhibitor of the Gram-negative intracellular pathogen Salmonella Typhimurium.[1] This discovery prompted further investigation into the antibacterial potential of the ergot alkaloid scaffold.
Through a series of synthetic modifications of metergoline, a new class of arylacrylamide analogues was developed. Among these, "this compound" (also referred to as compound 44 in the primary literature) emerged as a compound of interest.[1] These analogues, including agent 71, have shown improved potency against Gram-positive bacteria and mycobacteria compared to the parent compound, metergoline.[1]
Quantitative Data: In Vitro Antibacterial Activity
The antibacterial efficacy of "this compound" and its related compounds has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains. The data, summarized from the primary literature, is presented below.
Table 1: Minimum Inhibitory Concentrations (MICs) of Metergoline Analogues (µg/mL)[1]
| Compound | S. aureus (MRSA) USA300 | S. aureus (MSSA) Newman | B. subtilis 168 | M. smegmatis mc2 155 |
| Metergoline | >64 | >64 | 16 | >64 |
| This compound (Compound 44) | 4 | 4 | 2 | 4 |
| Compound 15 | 1 | 2 | 2 | 4 |
| Compound 28 | 2 | 2 | 1 | 0.25 |
| Compound 38 | 2 | 2 | 1 | 1 |
Table 2: Activity of Metergoline Analogues against Gram-Negative Bacteria with and without Outer Membrane Permeabilizer SPR741 (MICs in µg/mL)[1]
| Compound | Organism | MIC without SPR741 | MIC with 10 µg/mL SPR741 | Fold-change |
| This compound (Compound 44) | E. coli (WT) | >64 | 4 | >16 |
| A. baumannii (WT) | >64 | 8 | >8 | |
| B. cenocepacia (WT) | >64 | 16 | >4 | |
| Compound 28 | E. coli (WT) | >64 | <0.5 | >128 |
| A. baumannii (WT) | >64 | 2 | >32 | |
| B. cenocepacia (WT) | >64 | <0.5 | >128 |
Experimental Protocols
The following section details the methodologies for the key experiments cited in the literature for the evaluation of this compound and its analogs.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the compounds was assessed by determining the MIC using the broth microdilution method.
-
Bacterial Strains and Media: A panel of Gram-positive and Gram-negative bacteria, as well as Mycobacterium smegmatis, were used. Bacteria were grown in Mueller-Hinton Broth (MHB) or other appropriate media.[1]
-
Assay Format: The assays were performed in 96-well or 384-well microtiter plates.[1]
-
Compound Preparation: The test compounds were prepared as stock solutions in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in the appropriate growth medium in the microtiter plates.
-
Inoculum Preparation: Bacterial cultures were grown to a specific optical density, then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates were incubated at 37°C for 16-20 hours. For M. smegmatis, incubation was extended to 72 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vivo Murine Skin Infection Model
The in vivo efficacy of a representative metergoline analog (compound 38) was evaluated in a murine model of skin infection.
-
Animal Model: Female BALB/c mice were used for the study.
-
Infection: A superficial skin infection was established by inoculating a wound with a clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) USA300.
-
Treatment: A topical ointment containing the test compound (0.1% w/v) or a vehicle control (2.5% DMSO) was applied to the infected area at multiple time points post-infection (1, 4, 8, 12, and 20 hours).[1]
-
Efficacy Evaluation: At 24 hours post-infection, the bacterial load in the wounded tissue was quantified by homogenizing the tissue and plating serial dilutions to determine the number of CFUs.[1]
-
Statistical Analysis: The statistical significance of the reduction in bacterial load between the treated and vehicle control groups was determined.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound and its analogs has not been fully elucidated in the primary literature. However, the available data provides some key insights.
The significantly enhanced activity against Gram-negative bacteria in the presence of the outer-membrane permeabilizer SPR741, and in efflux-deficient bacterial strains, strongly suggests that the outer membrane of Gram-negative bacteria is a major barrier to these compounds.[1] Overcoming this barrier appears to be a critical step for their antibacterial activity.
The parent compound, metergoline, is known to interact with serotonin and dopamine receptors in mammalian systems. While the antibacterial target is likely different, it is plausible that the scaffold of this compound interacts with a specific bacterial protein or enzyme. Further studies are required to identify the precise molecular target and the downstream effects on bacterial signaling pathways.
Mandatory Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the murine skin infection model.
Proposed Logical Relationship for Gram-Negative Activity
Caption: Overcoming the Gram-negative outer membrane barrier.
Conclusion and Future Directions
This compound and its analogs represent a promising new chemical scaffold for the development of novel antibiotics. Their potent activity against Gram-positive bacteria and mycobacteria, coupled with the potential for broad-spectrum activity when combined with an outer membrane permeabilizer, warrants further investigation.
Future research should focus on elucidating the precise mechanism of action of this compound class to identify their molecular target within the bacterial cell. Additionally, optimization of the scaffold to improve its penetration across the Gram-negative outer membrane and to enhance its pharmacokinetic and safety profiles will be crucial for its potential clinical development. The findings presented in this review provide a solid foundation for these future research endeavors.
References
Unveiling the Target of Antibacterial Agent 71: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the target identification studies for the novel antibacterial agent 71. The primary focus of this document is the computational identification of Penicillin-Binding Protein 3 (PBP3), specifically the F533L mutant in Pseudomonas aeruginosa, as a key molecular target. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antibacterial therapeutics.
Executive Summary
Recent computational studies have identified this compound as a promising candidate for combating drug-resistant Pseudomonas aeruginosa. Through a multi-step in-silico approach, including machine learning-based screening and molecular dynamics simulations, Penicillin-Binding Protein 3 (PBP3) with an F533L mutation has been pinpointed as a primary target. This mutation is significant in the context of β-lactam resistance. Molecular docking and simulation studies revealed a stable and favorable binding interaction between this compound and the mutated PBP3, suggesting a potential mechanism of action through the inhibition of this crucial enzyme involved in bacterial cell wall synthesis.
Target Identification via Computational Workflow
The identification of PBP3 as the target of this compound was achieved through a comprehensive computational workflow. This process began with a large-scale screening of a compound library, followed by filtering based on drug-likeness properties, and culminated in detailed molecular-level interaction studies.
Machine Learning-Based Screening
A machine-learning model, utilizing a decision stump algorithm, was initially employed to screen a large database of 147 antibacterial compounds from PubChem.[1][2][3] This initial screening, which demonstrated an accuracy of 75.75%, narrowed down the potential candidates to 55 compounds.[1][2][3]
Virtual Screening and Molecular Docking
The 55 compounds identified through machine learning were further filtered for drug-like properties, resulting in 47 candidates for the next stage.[1][2][3] These compounds were then subjected to virtual screening against the F533L mutant of PBP3.[1][2] The binding affinities for these compounds ranged from -11.3 to -4.6 kcal/mol.[1][2] this compound was identified as one of the top compounds with a strong binding affinity for the mutated protein.[1][2]
Molecular Dynamics Simulations
To assess the stability of the interaction between this compound and the mutated PBP3, molecular dynamics simulations were performed. These simulations, conducted over a 100 ns trajectory, demonstrated a stable complex, indicating a persistent and favorable interaction.[1] Key parameters such as Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (Rg) were analyzed to validate the stability of the binding.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the computational studies of this compound and its interaction with the F533L mutant of PBP3.
| Parameter | Value | Significance |
| Binding Affinity | Not explicitly stated for agent 71 alone, but within the top range of -11.3 to -4.6 kcal/mol | Indicates a strong and favorable interaction with the target protein. |
| RMSD of Complex | Remained stable with a value of 1.05 ± 0.151 nm | Demonstrates the stability of the binding between the agent and the protein over time.[1] |
| Radius of Gyration (Rg) of Complex | 2.528 ± 0.244 nm | Indicates the compactness and stability of the protein-ligand complex.[1] |
| Number of Hydrogen Bonds | 2 | These bonds contribute to the specificity and stability of the interaction.[1] |
Table 1: Molecular Dynamics Simulation Data for this compound-PBP3 (F533L) Complex
Experimental Protocols
This section details the methodologies employed in the computational target identification of this compound.
Machine Learning Model Development
Virtual Screening Protocol
-
Software: Not explicitly stated in the provided abstracts.
-
Target Protein Preparation: The crystal structure of PBP3 with the F533L mutation was used.
-
Ligand Preparation: The 3D structures of the 47 drug-like compounds were prepared for docking.
-
Docking Parameters: The docking grid was centered on the active site of PBP3, specifically including the mutated residue.
-
Analysis: The binding affinities were calculated and ranked to identify the top candidates.
Molecular Dynamics Simulation Protocol
-
Software: Not explicitly stated in the provided abstracts.
-
System Preparation: The docked complex of this compound and PBP3 (F533L) was solvated in a water box with appropriate counter-ions.
-
Simulation Time: 100 ns.[1]
-
Analysis: Trajectories were analyzed for RMSD, RMSF, Rg, and hydrogen bond formation to assess the stability and nature of the interaction.
Visualizations
The following diagrams illustrate the key processes and findings of the target identification studies for this compound.
Computational Workflow for Target Identification
Proposed Interaction of Agent 71 with PBP3 (F533L)
Conclusion and Future Directions
The computational evidence strongly suggests that this compound targets the F533L mutant of PBP3 in Pseudomonas aeruginosa. The stability of the interaction observed in molecular dynamics simulations provides a solid foundation for its proposed mechanism of action. These findings pave the way for further preclinical development of this compound as a potential therapeutic for infections caused by resistant strains of P. aeruginosa.
Future research should focus on:
-
Experimental Validation: Biochemical assays are needed to experimentally confirm the inhibitory activity of this compound against purified PBP3 (F533L).
-
Microbiological Studies: Determining the minimum inhibitory concentrations (MICs) of this compound against clinical isolates of P. aeruginosa harboring the F533L mutation is crucial.
-
Structural Biology: Co-crystallization of this compound with the PBP3 mutant would provide definitive structural evidence of the binding interaction.
-
Spectrum of Activity: Further investigation into the activity of this compound against other Gram-negative pathogens such as Acinetobacter baumannii and Burkholderia cenocepacia is warranted.[1]
References
Methodological & Application
Application Notes and Protocols for Antibacterial Agent 71: Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 71, a novel metergoline (B1676345) analogue, has demonstrated promising activity against a range of bacterial pathogens. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this agent, a critical parameter for assessing its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The methodologies outlined below are based on the protocols described by Johnson et al. (2022) in their study on metergoline analogues and are aligned with the principles of the Clinical and Laboratory Standards Institute (CLSI).
The protocol details the broth microdilution method, a widely used technique for quantitative antimicrobial susceptibility testing. Additionally, this document includes data on the potentiation of this compound's activity against Gram-negative bacteria when used in combination with the outer-membrane permeabilizer, SPR741.
Data Presentation
The antibacterial activity of Agent 71 is summarized in the table below. MIC values were determined using the broth microdilution method in Mueller-Hinton Broth (MHB). For Gram-negative bacteria, the potentiation effect of the outer-membrane permeabilizer SPR741 was also assessed.
| Bacterial Strain | Agent 71 MIC (µg/mL) | Agent 71 + SPR741 (4 µg/mL) MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 1 | Not Applicable |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 1 | Not Applicable |
| Escherichia coli (Wild-Type) | >128 | 1 |
| Escherichia coli (Hyperpermeable) | 8 | Not Tested |
| Acinetobacter baumannii (Wild-Type) | >128 | 2 |
| Burkholderia cenocepacia (Wild-Type) | >128 | 4 |
Data sourced from Johnson et al., 2022.[1]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Aerobic Bacteria
This protocol outlines the determination of the MIC of this compound against common aerobic bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in MHB in a 96-well microtiter plate. The typical concentration range to test is 128 µg/mL to 0.125 µg/mL.
-
The final volume in each well after adding the bacterial inoculum should be 100 µL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial inoculum, resulting in a final volume of 100 µL per well and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include a growth control well (MHB with inoculum, no antibacterial agent) and a sterility control well (MHB only).
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
Protocol 2: MIC Assay with an Outer-Membrane Permeabilizer (for Gram-Negative Bacteria)
This protocol is a modification of Protocol 1 to assess the activity of this compound against Gram-negative bacteria in the presence of the outer-membrane permeabilizer SPR741.
Materials:
-
Same as Protocol 1
-
SPR741
Procedure:
-
Preparation of Bacterial Inoculum:
-
Follow the same procedure as in Protocol 1.
-
-
Preparation of Antibacterial Agent and Permeabilizer Dilutions:
-
Prepare MHB containing a fixed, sub-inhibitory concentration of SPR741 (e.g., 4 µg/mL).
-
Perform a two-fold serial dilution of this compound in the SPR741-containing MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Follow the same procedure as in Protocol 1.
-
Include appropriate controls:
-
Growth control (MHB with inoculum)
-
Sterility control (MHB only)
-
SPR741 control (MHB with SPR741 and inoculum)
-
-
-
Determination of MIC:
-
Follow the same procedure as in Protocol 1. The MIC is the lowest concentration of this compound in the presence of SPR741 that inhibits visible growth.
-
Visualizations
References
Preparation of "Antibacterial Agent 71" Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of "Antibacterial agent 71," a compound identified for its potential antibacterial properties. The following information is synthesized from publicly available data sheets and scientific literature to ensure accuracy and reproducibility in a research setting.
Chemical and Physical Properties
"this compound" is a synthetic compound with established antibacterial activity against a range of bacteria, including strains of E. coli, Acinetobacter baumannii, and Burkholderia cenocepacia.[1][2][3] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₇F₃N₄O | [2][3] |
| Molecular Weight | 468.51 g/mol | [2][3] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of "this compound" in DMSO. This concentration is a common starting point for subsequent dilutions to determine working concentrations for various assays.
Materials
-
"this compound" powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of "this compound" needed using the following formula: Mass (mg) = 10 mM * 468.51 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 468.51 mg/mmol * 0.001 L = 4.6851 mg
-
Weigh the compound: Carefully weigh the calculated amount of "this compound" powder using an analytical balance in a sterile environment.
-
Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved, ensuring a clear solution. Gentle warming may be applied if necessary to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
Storage and Stability
Proper storage is crucial to maintain the integrity of the "this compound" stock solution.
| Condition | Duration |
| Powder | 2 years at -20°C |
| In DMSO | 2 weeks at 4°C |
| In DMSO | 6 months at -80°C |
Experimental Applications and Working Concentrations
"this compound" has been investigated for its antibacterial activity, particularly as an analogue of metergoline.[1] In a key study, its activity was evaluated against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Assays
The primary application of "this compound" in the cited literature is in determining its Minimum Inhibitory Concentration (MIC) against different bacteria.[1]
-
Typical Working Concentrations: For MIC assays, the 10 mM stock solution is typically serially diluted in appropriate bacterial growth media (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations for testing. The specific concentrations will depend on the susceptibility of the bacterial strain being tested. The referenced study used a range of concentrations to determine the MIC values.[1]
Vehicle Control
It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of "this compound" used in the assay to account for any potential effects of the solvent on bacterial growth.
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow for preparing the "this compound" stock solution.
Note: As "this compound" is primarily studied for its direct antibacterial effects, a specific signaling pathway within the host or bacteria directly modulated by this compound has not been detailed in the provided search results. The compound's mechanism of action is suggested to be related to its ergot alkaloid scaffold.[1] Further research is needed to elucidate the precise molecular targets and pathways.
References
- 1. Antibacterial Activity of Metergoline Analogues: Revisiting the Ergot Alkaloid Scaffold for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocollection of pharmaceutical parasitic strains of Claviceps purpurea – base for selection of new lines producing ergoalkaloids in vitro - Volnin - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
Application Notes and Protocols for In Vivo Efficacy Assessment of Novel Antibacterial Agents in Murine Models
Note on "Antibacterial Agent 71": Initial searches for a specific molecule designated "this compound" did not yield a well-defined compound with available in vivo efficacy data. To fulfill the request for detailed application notes and protocols, this document will focus on a representative novel antibacterial agent, Exeporfinium Chloride (XF-73) , for which in vivo efficacy data in murine models has been published. The protocols and data presentation formats provided herein can be adapted for other novel antibacterial agents.
Introduction to Exeporfinium Chloride (XF-73):
Exeporfinium Chloride (XF-73) is a novel synthetic dicationic porphyrin derivative with potent, rapid bactericidal activity against a broad spectrum of Gram-positive bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action involves the rapid disruption of the bacterial cell wall and membrane, leading to cell death without causing lysis.[1] This unique mechanism suggests a low propensity for the development of bacterial resistance.[3][4] XF-73 is being developed for various clinical applications, including the prevention of post-surgical staphylococcal infections.[3][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for XF-73.
Table 1: In Vitro Antibacterial Activity of XF-73 against Staphylococcus aureus
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| S. aureus (Clinical Isolates Panel) | Methicillin-Sensitive (MSSA) & Methicillin-Resistant (MRSA) | 0.25 - 4 | [6] |
| MRSA (USA300) | Methicillin-Resistant | Not Specified in Snippets | [5] |
| Mupirocin-Resistant MRSA | Mupirocin-Resistant | Not Specified in Snippets | [5] |
MIC: Minimum Inhibitory Concentration
Table 2: In Vivo Efficacy of Topical XF-73 in Murine Superficial Skin Infection Models
| Mouse Model | Bacterial Strain | Treatment | Concentration (% w/w) | Log₁₀ Reduction in CFU/wound (vs. Control) | Statistical Significance (p-value) | Reference |
| Tape-Stripping | MRSA (NRS384) | XF-73 Dermal Formulation | 0.2 | > 3 | < 0.0001 | [5][7] |
| Tape-Stripping | MRSA (NRS384) | Mupirocin (B1676865) Ointment | 2.0 | < 1 | < 0.05 | [5][7] |
| Suture | Mupirocin-Resistant MRSA | XF-73 Dermal Formulation | 0.2 | > 3 | Not Specified in Snippets | [5] |
| Suture | Mupirocin-Resistant MRSA | Mupirocin Ointment | 2.0 | Little to no impact | Not Specified in Snippets | [5] |
CFU: Colony Forming Units
Experimental Protocols
Detailed methodologies for two key murine superficial skin infection models used to evaluate the in vivo efficacy of XF-73 are provided below.[1][7]
Protocol 1: Murine Tape-Stripping Superficial Skin Infection Model
This model establishes a superficial infection by disrupting the skin barrier through the partial removal of the epidermal layer.[8][9]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Adhesive tape
-
Bacterial culture (S. aureus, e.g., MRSA strain NRS384) grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
XF-73 dermal formulation (e.g., 0.2% w/w)
-
Control vehicle and/or comparator antibiotic (e.g., 2% mupirocin ointment)
-
Sterile surgical instruments (forceps, scissors)
-
Stomacher or tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Incubator (37°C)
Procedure:
-
Animal Preparation: Anesthetize the mice. Shave a small area on the dorsal side of each mouse.
-
Skin Disruption: Apply and remove adhesive tape to the shaved area repeatedly until the skin appears glistening, indicating the removal of the stratum corneum.
-
Infection: Apply a specific inoculum of the S. aureus suspension (e.g., 10⁶ CFU in 10 µL) to the tape-stripped area.
-
Treatment: At a specified time post-infection (e.g., 12 hours), apply a standardized amount of the XF-73 dermal formulation, vehicle control, or comparator antibiotic to the infected area.
-
Incubation Period: House the mice individually for a defined period (e.g., 24 hours) post-treatment.
-
Bacterial Load Quantification:
-
Euthanize the mice at the end of the incubation period.
-
Excise the infected skin tissue.
-
Homogenize the tissue sample in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the number of CFU per wound.
-
-
Data Analysis: Calculate the log₁₀ reduction in CFU for each treatment group compared to the vehicle control group. Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Murine Suture-Superficial Skin Infection Model
This model introduces bacteria into the superficial layers of the skin via a contaminated suture.[7]
Materials:
-
Same as Protocol 1, with the addition of sterile silk suture thread.
Procedure:
-
Suture Preparation: Soak sterile silk suture threads (e.g., 8.5 cm lengths of 3/0-gauge) in an overnight culture of S. aureus (e.g., 10⁹ CFU/mL).
-
Animal Preparation: Anesthetize and shave the mice as described in Protocol 1.
-
Infection: Insert the contaminated suture into the skin of the prepared area.
-
Treatment: Apply the test and control formulations as described in Protocol 1 at a specified time post-suture insertion.
-
Incubation and Bacterial Load Quantification: Follow steps 5-7 from Protocol 1.
Visualizations
Diagram 1: Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for murine superficial skin infection models.
Diagram 2: Proposed Mechanism of Action for XF-73
Caption: Mechanism of XF-73 leading to bacterial cell death.
References
- 1. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
- 5. destinypharma.com [destinypharma.com]
- 6. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Biofilm Disruption Assay for "Antibacterial agent 71"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the biofilm disruption efficacy of "Antibacterial agent 71," a novel benzoxaborole leucyl-tRNA synthetase inhibitor. The protocols detailed below are designed for accurate and reproducible quantification of biofilm disruption, utilizing established methodologies suitable for high-throughput screening and in-depth analysis.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment confers a high level of resistance to conventional antimicrobial agents, making biofilm-associated infections a significant challenge in clinical and industrial settings. "this compound" has demonstrated potent antibacterial activity, and this document outlines the protocols to evaluate its efficacy in disrupting pre-formed bacterial biofilms. The primary assays described are the Crystal Violet (CV) assay for quantifying biofilm biomass, and a LIVE/DEAD staining assay coupled with Confocal Laser Scanning Microscopy (CLSM) for assessing bacterial viability and visualizing biofilm architecture.
Hypothetical Mechanism of Action
"this compound" is a benzoxaborole-based inhibitor of leucyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis. By inhibiting this enzyme, the agent effectively halts bacterial growth and viability. In the context of biofilms, it is hypothesized that "this compound" can penetrate the EPS matrix and exert its bactericidal effects on the embedded bacteria, leading to the overall disruption of the biofilm structure.
Application Note: Quantitative Analysis of "Antibacterial Agent 71" in Bulk Drug Substance via High-Performance Liquid Chromatography (HPLC)
Introduction
"Antibacterial agent 71" is a novel synthetic compound demonstrating significant promise in combating multidrug-resistant bacterial strains. To ensure the quality and consistency of this active pharmaceutical ingredient (API), a robust and reliable analytical method for its quantification is imperative. This application note details a validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate determination of "this compound" in its bulk drug substance form. The methodology described herein is suitable for quality control and stability testing in research and drug development settings.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions have been optimized to provide a sharp, well-resolved peak for "this compound" with a minimal run time.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2. Preparation of Solutions
2.1. Standard Stock Solution (1000 µg/mL) Accurately weigh approximately 25 mg of "this compound" reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored at 2-8 °C and protected from light.
2.2. Standard Working Solutions Prepare a series of standard working solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2.3. Sample Preparation Accurately weigh approximately 25 mg of the "this compound" bulk drug substance and prepare a 1000 µg/mL stock solution as described for the standard. Further dilute this stock solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
3. Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
3.1. Specificity Specificity was demonstrated by analyzing a blank (mobile phase) and a placebo sample (if applicable in a formulated product). No interfering peaks were observed at the retention time of "this compound," confirming the method's ability to assess the analyte in the presence of other components.
3.2. Linearity The linearity of the method was evaluated by analyzing the standard working solutions at five concentration levels. The peak area response was plotted against the corresponding concentration, and a linear regression analysis was performed.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
3.3. Accuracy (Recovery) The accuracy of the method was determined by a recovery study. A known amount of "this compound" was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
3.4. Precision Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
-
Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | % RSD of Peak Area |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
4. System Suitability To ensure the performance of the chromatographic system, a system suitability test is performed before each analytical run.[4] A standard solution is injected five times, and the following parameters are monitored.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Workflow and Diagrams
The overall workflow for the quantitative analysis of "this compound" is depicted in the following diagram.
The logical relationship for the method validation process is outlined below, demonstrating the sequential and interconnected nature of the validation parameters.
The developed RP-HPLC method is simple, specific, accurate, and precise for the quantitative determination of "this compound" in bulk drug substance. The method validation results confirm its suitability for routine quality control analysis. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the reliable analysis of this promising antibacterial compound.
References
Application Notes and Protocols for Delivery of "Antibacterial Agent 71" in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the formulation and administration of the novel investigational compound "Antibacterial agent 71" in preclinical animal studies. The following sections outline various delivery methods, including intravenous, intraperitoneal, and oral routes, as well as a general protocol for evaluating in vivo efficacy in a murine infection model. The provided data and protocols are intended as a guide and should be adapted based on the specific physicochemical properties of "this compound" and the experimental design.
Data Presentation: Hypothetical Pharmacokinetic and Efficacy Data
The following tables present hypothetical data for "this compound" to serve as an example for data presentation and comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of "this compound" in Mice
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Half-life (h) |
| Intravenous (IV) | 10 | 25.8 | 0.08 | 45.2 | 2.1 |
| Intraperitoneal (IP) | 20 | 18.5 | 0.5 | 60.7 | 2.5 |
| Oral (PO) | 50 | 5.2 | 1.0 | 22.1 | 3.0 |
Table 2: Hypothetical In Vivo Efficacy of "this compound" in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Administration Route | Bacterial Load (CFU/mL) in Blood at 24h | Survival Rate (%) at 48h |
| Vehicle Control | - | IP | 5 x 10^7 | 0 |
| "this compound" | 10 | IV | 2 x 10^4 | 80 |
| "this compound" | 20 | IP | 5 x 10^4 | 70 |
| "this compound" | 50 | PO | 1 x 10^6 | 40 |
| Positive Control (Ampicillin) | 20 | IP | 8 x 10^3 | 90 |
Formulation Protocol for "this compound"
Given that many novel antibacterial agents are poorly water-soluble, this protocol describes a general method for preparing a formulation suitable for in vivo administration.
Objective: To prepare a sterile solution or suspension of "this compound" for administration to rodents.
Materials:
-
"this compound" powder
-
Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing a solubilizing agent such as 5% DMSO + 40% PEG300 + 55% sterile water)
-
Sterile vials
-
Vortex mixer
-
Sonicator
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the desired concentration of "this compound" based on the target dose and the volume to be administered.
-
Aseptically weigh the required amount of "this compound" powder and place it in a sterile vial.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure thorough mixing.
-
If the compound is not fully dissolved, sonicate the mixture in a water bath until a clear solution or a uniform suspension is obtained.
-
For solutions, sterile filter the final formulation through a 0.22 µm filter into a new sterile vial. For suspensions, ensure the formulation is well-mixed before drawing each dose.
-
Store the formulation according to the stability data of "this compound".
Experimental Protocols for In Vivo Administration
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.
Protocol 1: Intravenous (IV) Injection in Mice (Tail Vein)
Objective: To administer "this compound" directly into the systemic circulation.
Materials:
-
Mouse restraint device
-
Heat lamp or warm water to dilate the tail veins
-
27-30 gauge needles with syringes
-
Sterile formulation of "this compound"
-
70% ethanol
Procedure:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to cause vasodilation of the lateral tail veins.
-
Place the mouse in a restraint device.
-
Disinfect the tail with 70% ethanol.
-
Position the needle, with the bevel facing up, parallel to the vein and insert it at a shallow angle.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
The maximum bolus injection volume is typically 5 ml/kg.[1]
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Objective: To administer "this compound" into the peritoneal cavity for systemic absorption.
Materials:
-
23-27 gauge needles with syringes[2]
-
Sterile formulation of "this compound"
-
70% ethanol
Procedure:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[2]
-
Disinfect the area with 70% ethanol.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.[3]
-
Aspirate gently to ensure no fluid or intestinal contents are drawn into the syringe.
-
Inject the formulation smoothly. The recommended maximum volume is up to 10 ml/kg.[2]
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Oral Gavage in Mice
Objective: To administer a precise dose of "this compound" directly into the stomach.
Materials:
-
Flexible or rigid oral gavage needle (18-22 gauge for adult mice)[4]
-
Syringe
-
Sterile formulation of "this compound"
Procedure:
-
Measure the correct length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[5]
-
Restrain the mouse firmly, keeping the head and neck extended to create a straight path to the esophagus.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance.[6]
-
If there is any resistance or the animal struggles excessively, withdraw the needle and re-attempt.[4]
-
Administer the formulation slowly. The recommended maximum volume is 10 ml/kg.[7]
-
After administration, withdraw the needle smoothly.
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
In Vivo Efficacy Testing: Murine Sepsis Model
This protocol provides a general framework for evaluating the efficacy of "this compound" in a murine model of systemic infection.[8]
Objective: To determine the in vivo antibacterial activity of "this compound" by assessing bacterial clearance and survival in infected mice.
Procedure:
-
Infection: Induce sepsis in mice via intraperitoneal injection of a lethal dose of a clinically relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer "this compound" via the desired route (IV, IP, or PO). Include a vehicle control group and a positive control group (a known effective antibiotic).
-
Monitoring: Monitor the animals for clinical signs of sepsis and record survival over a defined period (e.g., 48-72 hours).
-
Bacterial Load Determination: At a predetermined time point (e.g., 24 hours post-infection), euthanize a subset of animals from each group. Collect blood and/or organs (e.g., spleen, liver), homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates.
-
Data Analysis: Compare the bacterial loads and survival rates between the treatment groups and the control groups to determine the efficacy of "this compound".
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo antibacterial efficacy testing in a murine model.
Simplified Bacterial Signaling Pathway: Quorum Sensing Inhibition
Many antibacterial agents target bacterial communication systems like quorum sensing.[9]
Caption: Inhibition of a bacterial quorum sensing pathway by "this compound".
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 9. Bacterial signaling as an antimicrobial target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergy Testing of "Antibacterial Agent 71" with Beta-Lactams
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the development of innovative therapeutic strategies. One promising approach is combination therapy, where a novel antibacterial agent is paired with a conventional antibiotic to enhance efficacy, overcome resistance, and reduce the potential for the emergence of resistant strains. This document provides detailed application notes and protocols for evaluating the synergistic potential of a novel investigational compound, "Antibacterial agent 71," with various beta-lactam antibiotics.
The primary methodologies detailed are the Checkerboard Microdilution Assay for determining the Fractional Inhibitory Concentration (FIC) Index and the Time-Kill Curve Analysis for assessing the dynamic bactericidal or bacteriostatic effects of the combination. A common mechanism for synergy between a novel agent and a beta-lactam involves the new agent inhibiting beta-lactamase enzymes, which are a primary cause of resistance to beta-lactam antibiotics[1][2][3].
Data Presentation
Quantitative Synergy Analysis: Checkerboard Assay
The synergistic activity of "this compound" in combination with selected beta-lactam antibiotics can be quantified using the checkerboard microdilution method.[4][5][6] The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC index is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
Table 1: Synergy of "this compound" with Beta-Lactam Antibiotics against a Beta-Lactamase Producing Strain of Pseudomonas aeruginosa
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| "this compound" | 64 | - | - | - |
| Piperacillin | 128 | - | - | - |
| "this compound" + Piperacillin | - | 8 ("Agent 71") + 16 (Piperacillin) | 0.250 | Synergy |
| Meropenem | 8 | - | - | - |
| "this compound" + Meropenem | - | 16 ("Agent 71") + 0.5 (Meropenem) | 0.313 | Synergy |
| Ceftazidime | 16 | - | - | - |
| "this compound" + Ceftazidime | - | 16 ("Agent 71") + 2 (Ceftazidime) | 0.375 | Synergy |
Dynamic Synergy Analysis: Time-Kill Curve Assay
This assay evaluates the bactericidal activity of the antibiotic combination over time to confirm the synergistic interactions observed in the checkerboard assay.[8][9][10] Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[8]
Table 2: Time-Kill Curve Analysis of "this compound" and Piperacillin against P. aeruginosa
| Agent(s) | Log10 Reduction vs. Initial Inoculum at 24h | Log10 Reduction vs. Most Active Agent at 24h | Interpretation |
| Growth Control | - | - | - |
| "this compound" (0.5 x MIC) | 0.5 | - | No significant activity |
| Piperacillin (0.5 x MIC) | 1.0 | - | Bacteriostatic |
| "this compound" + Piperacillin | 4.5 | 3.5 | Synergy and Bactericidal |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This protocol determines the FIC index to quantify the interaction between "this compound" and a beta-lactam antibiotic.[4][6][7]
1. Materials:
-
"this compound"
-
Beta-lactam antibiotic (e.g., Piperacillin)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strain (e.g., P. aeruginosa)
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
2. Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of "this compound" and the beta-lactam in a suitable solvent (e.g., water, DMSO). From these stocks, prepare intermediate solutions in CAMHB at four times the highest desired final concentration.
-
Bacterial Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.[6][7]
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of "this compound".
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the beta-lactam antibiotic.
-
Row H should contain only the serial dilutions of "this compound" to determine its MIC.
-
Column 11 should contain only the serial dilutions of the beta-lactam to determine its MIC.
-
Column 12 should serve as a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC for each agent alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FIC Index for each well showing no growth using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
Protocol 2: Time-Kill Curve Analysis
This assay evaluates the bactericidal dynamics of the antibiotic combination over time.[8][9][11]
1. Materials:
-
"this compound"
-
Beta-lactam antibiotic
-
CAMHB
-
Bacterial strain
-
Sterile culture flasks
-
Shaking incubator
-
Sterile saline or PBS
-
Agar (B569324) plates
-
Automated colony counter or manual counting equipment
2. Procedure:
-
Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in CAMHB.
-
Treatment Setup: Add the inoculum to flasks containing:
-
(a) Drug-free broth (growth control)
-
(b) "this compound" alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)
-
(c) A beta-lactam alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)
-
(d) The combination of "this compound" and the beta-lactam (each at 0.5x MIC).
-
-
Incubation and Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each flask.[11]
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates. Incubate the plates for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time.
Visualizations
Caption: Overall experimental workflow for antimicrobial synergy testing.
Caption: Logical relationship for the calculation of the FIC Index.
Caption: Conceptual mechanism of synergy.
References
- 1. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 8. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 9. journals.asm.org [journals.asm.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Labeling of "Antibacterial agent 71" for Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of "Antibacterial agent 71," a novel antibacterial compound, and its application in fluorescence microscopy to visualize its interaction with bacteria.
Introduction
"this compound" is a semi-synthetic ergot alkaloid derived from metergoline (B1676345). It has demonstrated notable antibacterial activity, and recent studies have identified its mechanism of action as a DNA gyrase inhibitor, targeting an allosteric binding pocket. Understanding the localization and uptake of this compound within bacteria is crucial for its development as a therapeutic agent. Fluorescent labeling and subsequent microscopy offer a powerful method for visualizing the drug's distribution and interaction with bacterial cells in real-time.
This document outlines a strategy for labeling "this compound" with a fluorescent dye and provides a comprehensive protocol for bacterial imaging. The proposed labeling strategy is designed to minimize interference with the compound's antibacterial activity.
Chemical Structure of this compound
"this compound" is a metergoline analogue with the molecular formula C26H27F3N4O. Based on the analysis of the supplementary information from the primary research article by Johnson et al. in ACS Medicinal Chemistry Letters, the chemical structure is identified as a derivative of the ergot alkaloid scaffold. The key feature for labeling is the presence of a secondary amine, which provides a reactive site for conjugation with a fluorophore.
Principle of Fluorescent Labeling
The proposed labeling strategy involves the covalent attachment of a fluorescent dye to the secondary amine of "this compound." This will be achieved using an amine-reactive fluorescent probe, such as a succinimidyl ester (NHS ester) derivative of a fluorophore. This method is widely used for labeling small molecules due to its efficiency and the stability of the resulting amide bond.
Choice of Fluorophore:
The selection of the fluorophore is critical and depends on the available microscopy equipment and the potential for spectral overlap with intrinsic bacterial fluorescence. A common choice is a fluorescein (B123965) derivative like FITC (Fluorescein isothiocyanate) or a rhodamine derivative, which are bright and photostable. For this protocol, we will use a commercially available green-emitting dye with an NHS ester reactive group.
Experimental Protocols
Fluorescent Labeling of "this compound"
Materials:
-
"this compound"
-
Amine-reactive fluorescent dye (e.g., NHS ester of a green-emitting dye)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Protocol:
-
Dissolution: Dissolve "this compound" in anhydrous DMF to a final concentration of 10 mM.
-
Reaction Setup: In a light-protected vial, add the fluorescent dye NHS ester (1.2 equivalents) to the solution of "this compound."
-
Base Addition: Add triethylamine (2 equivalents) to the reaction mixture to act as a base, facilitating the reaction between the amine and the NHS ester.
-
Incubation: Stir the reaction mixture at room temperature for 4 hours, protected from light.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the fluorescently labeled product.
-
Purification: Purify the fluorescently labeled "this compound" by RP-HPLC. Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
-
Characterization: Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and UV-Vis spectroscopy.
-
Lyophilization: Lyophilize the purified, fluorescently labeled compound to obtain a dry powder. Store at -20°C, protected from light.
Bacterial Staining and Microscopy
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Luria-Bertani (LB) broth or other suitable bacterial growth medium
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled "this compound" stock solution (1 mM in DMSO)
-
Microscope slides and coverslips
-
Confocal or epifluorescence microscope with appropriate filter sets
Protocol:
-
Bacterial Culture: Grow the bacterial strain overnight in the appropriate liquid medium at 37°C with shaking.
-
Sub-culturing: The next day, sub-culture the bacteria into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Labeling: Add the fluorescently labeled "this compound" to the bacterial culture at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the bacteria with the fluorescent probe for 30-60 minutes at 37°C, protected from light.
-
Washing: Pellet the bacteria by centrifugation (e.g., 5000 x g for 5 minutes).
-
Resuspension: Discard the supernatant and wash the bacterial pellet twice with PBS to remove any unbound fluorescent probe. After the final wash, resuspend the pellet in a small volume of PBS.
-
Slide Preparation: Place a small drop (5-10 µL) of the bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
Imaging: Visualize the labeled bacteria using a fluorescence microscope. Use the appropriate excitation and emission filters for the chosen fluorophore. Acquire images using a high-resolution camera.
Data Presentation
The following table summarizes key quantitative data for the fluorescent labeling and microscopy experiments.
| Parameter | Value |
| Labeling Reaction | |
| "this compound" Conc. | 10 mM |
| Fluorophore:Agent Molar Ratio | 1.2:1 |
| Reaction Time | 4 hours |
| Reaction Temperature | Room Temperature |
| Microscopy | |
| Labeled Agent Concentration | 1-10 µM (to be optimized) |
| Incubation Time | 30-60 minutes |
| Excitation Wavelength (example) | ~488 nm (for a green-emitting dye) |
| Emission Wavelength (example) | ~520 nm (for a green-emitting dye) |
Visualizations
Experimental Workflow
Caption: Workflow for fluorescent labeling of "this compound" and subsequent bacterial imaging.
Proposed Signaling Pathway of Inhibition
Caption: Proposed mechanism of action of "this compound" inhibiting DNA gyrase.
Application Notes and Protocols: Long-Term Storage and Stability of Antibacterial Agent 71
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 71 is a novel antibacterial compound with the molecular formula C26H27F3N4O and a molecular weight of 468.51.[1] Its potential as a therapeutic agent necessitates a thorough understanding of its long-term stability to ensure its quality, efficacy, and safety during storage and application. These application notes provide a comprehensive overview of the recommended storage conditions, potential degradation pathways, and detailed protocols for assessing the stability of this compound. The methodologies outlined are based on established principles of antibiotic stability testing and align with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][3]
While computational studies have explored the binding stability of this compound to its target proteins, empirical data on its chemical stability is crucial for its development.[4][5] These notes are intended to guide researchers in generating this critical data.
Long-Term Storage and Handling
Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on available data:
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Handling Precautions:
-
Protect from light to prevent potential photodegradation.
-
Avoid repeated freeze-thaw cycles. Aliquot solutions into single-use vials.
-
Store in tightly sealed containers to protect from moisture.
-
Use of an inert gas atmosphere (e.g., argon or nitrogen) is recommended for long-term storage of solutions to minimize oxidation.
Potential Degradation Pathways
Antibacterial agents are susceptible to various degradation pathways that can compromise their potency and generate potentially harmful impurities.[2][6] The primary degradation mechanisms to consider for this compound include:
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Hydrolysis: Cleavage of chemical bonds by water. The rate of hydrolysis is often dependent on pH and temperature.
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents. Functional groups within the molecule may be susceptible to oxidation.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.
A conceptual overview of these degradation pathways is presented below.
Caption: General degradation pathways for antibacterial compounds.
Experimental Protocols for Stability Assessment
The following protocols are designed to assess the stability of this compound under various stress conditions, a process known as forced degradation.[2][6] These studies are essential for developing a stability-indicating analytical method, which can distinguish the intact drug from its degradation products.
Preparation of Stock Solutions
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or DMSO).
Forced Degradation (Stress Testing) Protocol
The goal of this protocol is to induce approximately 10-20% degradation of the active pharmaceutical ingredient (API).[6]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Solid State: Place the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Solution State: Heat the stock solution at 60°C for 24 hours.
-
After exposure, prepare a solution of the solid substance and dilute the heated stock solution to a final concentration suitable for analysis.
-
-
Photodegradation:
-
Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
After exposure, prepare a solution of the solid substance and dilute the exposed stock solution to a final concentration suitable for analysis.
-
Analysis of Stressed Samples
Analyze the stressed samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector. The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.
Experimental Workflow for Stability Testing
The following diagram illustrates the workflow for conducting a comprehensive stability study of this compound.
Caption: Workflow for assessing the stability of a new antibacterial agent.
Data Presentation for Long-Term Stability Studies
Long-term stability studies should be conducted according to ICH guidelines, with recommended storage conditions and testing frequencies.[3][7][8] The following tables provide a template for presenting the quantitative data obtained from these studies.
Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Test Parameter | Acceptance Criteria | Initial | 3 Months | 6 Months | 9 Months | 12 Months | 18 Months | 24 Months |
| Appearance | Clear, colorless solution | |||||||
| Assay (%) | 90.0 - 110.0 | |||||||
| pH | 5.0 - 7.0 | |||||||
| Total Degradation Products (%) | NMT 2.0 | |||||||
| Specific Degradation Product X (%) | NMT 0.5 |
Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Test Parameter | Acceptance Criteria | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | Clear, colorless solution | ||||
| Assay (%) | 90.0 - 110.0 | ||||
| pH | 5.0 - 7.0 | ||||
| Total Degradation Products (%) | NMT 2.0 | ||||
| Specific Degradation Product X (%) | NMT 0.5 |
NMT: Not More Than
Conclusion
The long-term stability and degradation profile of this compound are critical parameters for its successful development as a therapeutic agent. The protocols and guidelines presented in these application notes provide a robust framework for researchers to systematically evaluate the stability of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data suitable for regulatory submissions and will ultimately contribute to the safe and effective use of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. Identifying Novel Therapeutics for the Resistant Mutant “F533L” in PBP3 of Pseudomonas aeruginosa Using ML Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
"Antibacterial agent 71" precipitation in culture media
Technical Support Center: Antibacterial Agent 71
This guide provides comprehensive troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with this compound (AB-71), a novel synthetic compound with known solubility challenges in aqueous culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AB-71)?
A1: this compound is an experimental, non-ionizable hydrophobic molecule belonging to a new class of gyrase inhibitors. Its poor water solubility (<1 µg/mL) is a critical factor to consider during in vitro assay setup to ensure accurate and reproducible results.[1]
Q2: My AB-71 powder will not dissolve directly in my culture medium. Why?
A2: Direct addition of hydrophobic powders like AB-71 to aqueous solutions such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB) is ineffective.[2] The compound's low aqueous solubility prevents it from dissolving. A high-concentration stock solution in a suitable organic solvent must be prepared first.[2]
Q3: What is the recommended solvent for preparing an AB-71 stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[2][3] It effectively solubilizes AB-71 and is compatible with most microbiological assays when the final concentration in the medium is kept low.[2]
Q4: I dissolved AB-71 in DMSO, but it precipitated immediately when I added it to my culture broth. What happened?
A4: This is a common phenomenon known as "crashing out" or "antisolvent precipitation."[4][5] It occurs when a compound that is soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like culture media) where its solubility is much lower.[4][5] The final concentration of AB-71 in the media likely exceeded its solubility limit.
Q5: Can I heat or sonicate the culture medium to dissolve the AB-71 precipitate?
A5: While gentle warming of the medium to 37°C before adding the DMSO stock can sometimes improve solubility, heating the medium after a precipitate has formed is not recommended.[2][4] This can lead to degradation of the compound or media components.[6] Sonication is also generally not advised as it can create aerosols and may not result in a stable solution.
Q6: What is the maximum concentration of DMSO that is safe for my bacterial cultures?
A6: The final concentration of DMSO in your culture should ideally be ≤0.5% (v/v), and never exceed 1%.[4] While many bacteria can tolerate up to 1%, some sensitive strains may be inhibited. It is crucial to run a solvent tolerance control experiment for your specific strain.[2]
Troubleshooting Guide
This section addresses specific precipitation issues in a step-by-step format.
Issue 1: Precipitate forms immediately upon adding AB-71 stock solution to culture media.
-
Explanation: This indicates that the final concentration of AB-71 is far above its aqueous solubility limit. The rapid change from a DMSO to a water-based environment causes the compound to fall out of solution.[4][5]
-
Solutions:
-
Reduce the Final Concentration: The most direct solution is to lower the working concentration of AB-71.[4][5]
-
Optimize the Dilution Method: Do not add the concentrated DMSO stock directly to the full volume of media. Instead, add the small volume of DMSO stock to the media while it is being vortexed gently. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.[2][4]
-
Use Pre-Warmed Media: Ensure your culture medium is pre-warmed to 37°C before adding the AB-71 stock solution.[2][4]
-
Issue 2: Solution is initially clear but becomes cloudy or forms a precipitate during incubation.
-
Explanation: This suggests time-dependent precipitation. The compound may be slowly crashing out of a supersaturated solution or interacting with media components over time at 37°C.[5] Some compounds also show decreased stability in broth over several days.[7]
-
Solutions:
-
Perform a Solubility Test: Determine the maximum stable concentration of AB-71 in your specific medium and under your exact experimental conditions (see Protocol 2). The effective concentration of a compound cannot exceed its solubility limit.[2]
-
Check for Media Interactions: High concentrations of divalent cations like Ca²⁺ and Mg²⁺ in some media can sometimes form salts with compounds and cause precipitation.[8] If using a custom or supplemented medium, this could be a factor.
-
Issue 3: Inconsistent results in Minimum Inhibitory Concentration (MIC) assays.
-
Explanation: Inconsistent MIC results are often a direct consequence of precipitation. If the compound precipitates in the higher-concentration wells of a serial dilution, the actual effective concentration is unknown and much lower than intended, leading to poor reproducibility.[2][9]
-
Solutions:
-
Modify the Serial Dilution Technique: Instead of serially diluting the compound in the broth, perform the serial dilution in DMSO first. Then, add a small, fixed volume of each DMSO dilution to the corresponding wells containing broth. This keeps the final DMSO concentration consistent across all wells and minimizes precipitation during the dilution steps.[2][4]
-
Visually Inspect Plates: Always inspect your MIC plates for signs of precipitation before and after incubation. A simple visual check or measuring absorbance at ~600 nm can confirm the presence of a precipitate.[4]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.001 | Practically Insoluble |
| PBS (pH 7.4) | < 0.001 | Insoluble in buffered aqueous solutions |
| Ethanol (95%) | ~4 | Moderately Soluble |
| Methanol | ~2 | Sparingly Soluble |
| DMSO | > 100 | Highly Soluble. Recommended for stock solutions.[1] |
Table 2: Maximum Soluble Concentration of AB-71 in Culture Media (at 37°C)
| Culture Medium | Max. Soluble Conc. (µg/mL) with 0.5% DMSO | Visual Observation after 24h |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 32 | Clear Solution |
| Tryptic Soy Broth (TSB) | 16 | Fine precipitate observed at 32 µg/mL |
| Luria-Bertani (LB) Broth | 64 | Clear Solution |
| RPMI-1640 | 8 | Heavy precipitate observed at 16 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of AB-71
-
Weighing: Accurately weigh 10 mg of AB-71 powder in a sterile, amber glass vial or a microcentrifuge tube protected from light.
-
Solubilization: Add 1.0 mL of 100% sterile, anhydrous DMSO to the vial.[2]
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution must be perfectly clear. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[2]
-
Aliquoting & Storage: Dispense the stock solution into small, single-use, sterile tubes (e.g., 50 µL aliquots). Store these aliquots at -20°C, protected from light and moisture. This prevents repeated freeze-thaw cycles which can degrade the compound or introduce moisture.[6]
Protocol 2: Determining Maximum Soluble Concentration in Culture Media
-
Prepare Stock: Use a 10 mg/mL stock solution of AB-71 in 100% DMSO as prepared in Protocol 1.
-
Prepare Dilutions: In a 96-well microtiter plate, add 198 µL of your target culture medium (pre-warmed to 37°C) to 10-12 wells.
-
Add Compound: Add 2 µL of the 10 mg/mL DMSO stock to the first well. This gives a concentration of 100 µg/mL with 1% DMSO. Mix thoroughly by pipetting.
-
Serial Dilute: Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the plate.
-
Controls: Include a "media only" well and a "media + 1% DMSO" well as controls.
-
Incubate and Observe: Seal the plate and incubate at 37°C. Visually inspect for any signs of cloudiness or precipitate at 0, 2, 6, and 24 hours.[4]
-
Quantify (Optional): For a more quantitative measure, read the absorbance of the plate at 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[4]
-
Determine Limit: The highest concentration that remains clear after 24 hours is the maximum working soluble concentration for your experiment.
Visualizations
Caption: Troubleshooting workflow for AB-71 precipitation.
Caption: Factors influencing AB-71 precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility of "Antibacterial agent 71" for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial agent 71." The information is designed to address common challenges related to the compound's solubility during in vitro assays.
Troubleshooting Guides
Issue: Precipitation of "this compound" in Aqueous Assay Media
Precipitation of "this compound" upon dilution of a DMSO stock solution into aqueous media is a common challenge. This is often due to the compound's low aqueous solubility. The following steps can be taken to troubleshoot this issue:
1. Optimization of Co-solvent Concentration:
While Dimethyl Sulfoxide (DMSO) is a common solvent for "this compound," with a reported solubility of 10 mM, high concentrations can be toxic to cells. It is crucial to minimize the final DMSO concentration in the assay, ideally keeping it below 0.5%.
-
Recommendation: Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the desired final concentration in the assay medium. Perform serial dilutions of the stock solution in the assay medium to determine the highest tolerable DMSO concentration for your specific cell line or assay system.
2. Use of Alternative Co-solvents:
If reducing the DMSO concentration is not feasible, or if precipitation persists, consider using other pharmaceutically acceptable co-solvents.
-
Recommendation: Test the solubility of "this compound" in solvents such as ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycol 400 (PEG 400). These can be used alone or in combination with DMSO. Always perform a vehicle control to assess the effect of the solvent on the assay.
3. pH Adjustment:
-
Recommendation: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.0) and assess the solubility of the compound. Ensure the chosen pH is compatible with your assay system.
4. Use of Solubilizing Excipients:
Surfactants and cyclodextrins can be employed to enhance the solubility of poorly soluble compounds.
-
Recommendation: Non-ionic surfactants like Tween® 80 or complexing agents such as hydroxypropyl-β-cyclodextrin (HP-β-CD) can be added to the assay medium. A concentration range-finding experiment is necessary to determine the optimal concentration that improves solubility without interfering with the assay.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes potential solvents and excipients for improving the solubility of "this compound." Researchers should empirically determine the optimal conditions for their specific experimental setup.
| Solvent/Excipient | Starting Concentration Range to Test | Maximum Recommended Final Assay Concentration | Notes |
| DMSO | 10 - 50 mM (Stock) | < 0.5% (v/v) | Known to solubilize "this compound" at 10 mM. Monitor for cellular toxicity. |
| Ethanol | 1 - 20 mg/mL (Stock) | < 1% (v/v) | A common co-solvent for poorly soluble compounds. |
| Propylene Glycol (PG) | 1 - 20 mg/mL (Stock) | < 2% (v/v) | Often used in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 20 mg/mL (Stock) | < 5% (v/v) | A less toxic co-solvent option. |
| Tween® 80 | 0.01% - 0.1% (w/v) in assay medium | < 0.05% (w/v) | A non-ionic surfactant that can aid in solubilization. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 10% (w/v) in assay medium | < 2% (w/v) | A complexing agent that can encapsulate the compound to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of "this compound"?
A1: Based on available information, "this compound" has a molecular weight of 468.51 g/mol and a chemical formula of C₂₆H₂₇F₃N₄O. It is reported to follow Lipinski's rule of five, suggesting it possesses drug-like properties, including a logP value of less than 5.
Q2: I prepared a 10 mM stock of "this compound" in DMSO, but it precipitates when I dilute it in my cell culture medium. What should I do?
A2: This is a common issue with poorly water-soluble compounds. First, try to lower the final concentration of DMSO in your culture medium by preparing a more concentrated stock and adding a smaller volume. If that doesn't work, refer to the Troubleshooting Guide above for strategies such as using alternative co-solvents, adjusting the pH of your medium, or employing solubilizing excipients like Tween® 80 or HP-β-CD.
Q3: What is the mechanism of action of "this compound"?
A3: Current research suggests that "this compound" acts by inhibiting Penicillin-Binding Protein 3 (PBP3). PBP3 is an essential enzyme involved in the synthesis of the bacterial cell wall. Inhibition of PBP3 disrupts cell wall maintenance and synthesis, leading to bacterial cell death.
Q4: How should I prepare my stock solution of "this compound"?
A4: For initial experiments, it is recommended to prepare a stock solution in 100% DMSO. Given its reported solubility of 10 mM in DMSO, you can prepare a stock solution of this concentration or higher if the compound fully dissolves. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Are there any known toxic effects of the recommended solvents?
A5: Yes, all organic solvents can exhibit toxicity to cells at certain concentrations. DMSO is known to affect cell membrane permeability and can have various other cellular effects at concentrations typically above 1%. Ethanol, PG, and PEG 400 are generally considered less toxic but should still be used at the lowest effective concentration. It is crucial to include a vehicle control (the solvent(s) without the compound) in your experiments to assess any solvent-induced effects.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of "this compound" powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: Screening for Optimal Co-solvent and Concentration
-
Prepare Stock Solutions: Prepare concentrated stock solutions of "this compound" in DMSO, ethanol, PG, and PEG 400.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of each stock solution into the aqueous assay buffer or cell culture medium. A typical starting point is a 1:100 dilution, followed by 2-fold serial dilutions.
-
Visual Inspection: After a short incubation period (e.g., 30 minutes) at the assay temperature, visually inspect the wells for any signs of precipitation. A spectrophotometer can also be used to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Vehicle Control: Prepare a parallel plate with the same dilutions of the solvents without the compound to serve as a vehicle control.
-
Toxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with your chosen cell line using the same range of solvent concentrations to determine the maximum non-toxic concentration of each solvent system.
Visualizations
Caption: Workflow for improving the solubility of "this compound".
Technical Support Center: Degradation Products of Antibacterial Agent 71
Welcome to the Technical Support Center for "Antibacterial agent 71". This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research with "this compound".
Question: I am observing a progressive loss of antibacterial activity in my stock solution. What could be the cause?
Answer: A gradual loss of potency is a common indicator of chemical degradation. Several factors could be contributing to this issue:
-
Improper Storage: "this compound" may be sensitive to light, temperature, and humidity.[1] Ensure the compound is stored according to the manufacturer's recommendations, typically in a cool, dark, and dry place. For solutions, especially in aqueous buffers, long-term storage at room temperature is generally not advisable.
-
pH Instability: The stability of many antibacterial agents is pH-dependent. "this compound" may undergo hydrolysis under acidic or alkaline conditions.[1] It is crucial to maintain the pH of your stock solution and experimental media within a stable and appropriate range.
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Oxidation: Exposure to air and certain reactive species can lead to oxidative degradation.[1] To minimize this, consider purging the headspace of your storage container with an inert gas like nitrogen or argon.
-
Repeated Freeze-Thaw Cycles: Subjecting your stock solution to multiple freeze-thaw cycles can accelerate degradation. It is best practice to aliquot your stock solution into single-use vials to avoid this.[1]
Question: My HPLC analysis of "this compound" shows unexpected peaks that are not present in the reference standard. What do these peaks represent?
Answer: The appearance of new peaks in your HPLC chromatogram strongly suggests the presence of degradation products. These can arise from various stress factors:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents.
-
Photodegradation: Degradation induced by exposure to light, particularly UV light.
To identify these degradation products, a forced degradation study is recommended. This involves subjecting "this compound" to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate the degradation products.[1][2] The resulting chromatograms can then be compared to your sample to identify the unknown peaks.
Question: I am getting inconsistent results in my antimicrobial susceptibility testing (AST). Could this be related to degradation?
Answer: Yes, inconsistent AST results can be a direct consequence of the degradation of "this compound" in your testing medium.
-
Instability in Culture Media: The components of your culture medium, as well as the incubation conditions (e.g., temperature, CO2 levels), can affect the stability of the antibacterial agent.
-
Time-Dependent Degradation: If the agent degrades over the course of the incubation period, the effective concentration will decrease, leading to variable results.
To troubleshoot this, it is advisable to prepare fresh solutions of "this compound" for each experiment and to verify its stability in the specific culture medium under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for "this compound"?
A1: Based on the typical degradation patterns of similar antibacterial compounds, the most probable degradation pathways for "this compound" are hydrolysis (both acid and base-catalyzed), oxidation, and photolysis.[1] The presence of a trifluoromethyl group might also lead to specific degradation products under certain conditions.[3][4]
Q2: How can I prevent the degradation of "this compound" during my experiments?
A2: To minimize degradation, adhere to the following best practices:
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Storage: Store the solid compound and stock solutions under the recommended conditions, protected from light and moisture.[1]
-
Solution Preparation: Prepare fresh solutions for each experiment whenever possible. If you need to store solutions, use appropriate buffers to maintain a stable pH and consider storing aliquots at -20°C or -80°C.[1]
-
Handling: Minimize the exposure of the compound and its solutions to ambient light and air.
Q3: How do I perform a forced degradation study for "this compound"?
A3: A forced degradation study involves subjecting the compound to various stress conditions to generate potential degradation products. A general protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on "this compound" to identify potential degradation products.
Objective: To identify the degradation pathways of "this compound" and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of "this compound" in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light in a photostability chamber.[1] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Data Presentation
The following tables are examples of how to present quantitative data from a forced degradation study.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 N NaOH | 24 hours | 60°C | 45.8% | 4 |
| 3% H₂O₂ | 24 hours | Room Temp | 22.5% | 3 |
| Thermal (Solid) | 24 hours | 105°C | 5.1% | 1 |
| Thermal (Solution) | 24 hours | 60°C | 8.9% | 2 |
| Photolytic (UV) | 48 hours | Room Temp | 30.7% | 5 |
Table 2: HPLC Peak Summary for Photodegradation of this compound
| Peak | Retention Time (min) | Relative Peak Area (%) | Remarks |
| 1 | 2.5 | 5.3 | Degradation Product 1 |
| 2 | 4.1 | 12.8 | Degradation Product 2 |
| 3 | 6.8 | 69.3 | This compound |
| 4 | 8.2 | 8.1 | Degradation Product 3 |
| 5 | 9.5 | 2.5 | Degradation Product 4 |
| 6 | 11.0 | 2.0 | Degradation Product 5 |
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study.
Caption: Impact of degradation on a hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
Technical Support Center: Troubleshooting Inconsistent Results with "Antibacterial Agent 71"
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable, reproducible results when working with "Antibacterial agent 71."
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in Minimum Inhibitory Concentration (MIC) values for "this compound" between experiments. What are the likely causes?
A1: Inconsistent MIC results are a frequent issue in antimicrobial susceptibility testing and can arise from several factors.[1][2][3][4][5] Key areas to investigate include:
-
Inoculum Preparation: The density of the bacterial culture is a critical variable. An inoculum size that is too high can lead to falsely elevated MICs (the "inoculum effect"), while an inoculum that is too low may result in falsely low MICs.[1][5][6]
-
Media Composition: The type and pH of the growth medium can significantly impact the activity of "this compound."[1][5] Variations in cation concentrations in Mueller-Hinton Broth (MHB), for example, can affect the potency of certain antibacterial agents.[5]
-
Agent Preparation and Stability: Ensure "this compound" is fully solubilized and stable in the chosen solvent and experimental medium. The compound may degrade over time, especially if stock solutions are not stored correctly. It is often best to prepare fresh solutions for each experiment.[2][5]
-
Incubation Conditions: Strict control of incubation time and temperature is essential. Extended incubation periods can lead to higher apparent MICs.[3][5]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of variability.[4]
Q2: We are observing "skipped wells" in our broth microdilution assay. What does this indicate?
A2: "Skipped wells" describe the phenomenon where bacterial growth is observed at a higher concentration of an antimicrobial agent, while wells with lower concentrations show no growth.[3] This can be caused by:
-
Technical Errors: Improper dilution of the agent or contamination of a well.[3][4]
-
Compound Precipitation: "this compound" may precipitate at higher concentrations, reducing its effective concentration in the well.[4]
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Paradoxical Effect (Eagle Effect): Some antibacterial agents exhibit reduced efficacy at very high concentrations.[4]
If skipped wells are observed, it is recommended to repeat the experiment, paying close attention to aseptic technique and dilution accuracy.[3]
Q3: The in vitro potency of "this compound" is not translating to our in vivo models. What could be the reason for this discrepancy?
A3: A disconnect between in vitro and in vivo results is a significant challenge in drug development.[2] Potential reasons include:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The agent may have poor absorption, rapid metabolism, or high protein binding in the host, resulting in sub-therapeutic concentrations at the infection site.[2]
-
Stability: "this compound" might be unstable at physiological pH or temperature.[2]
-
Host Factors: The complex in vivo environment, including host proteins and other molecules, can interfere with the agent's activity.[2][7]
-
Biofilm Formation: Bacteria in a host may form biofilms, which can significantly increase their resistance to antimicrobial agents compared to planktonic bacteria grown in the lab.[1][8]
Troubleshooting Guides
High Variability in MIC Results
| Possible Cause | Recommendation |
| Inoculum Size Variability [1][5][6] | Standardize the inoculum to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Verify the density with a spectrophotometer or by performing plate counts. |
| Media Inconsistency [1][5] | Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Check the pH of each new batch to ensure it is within the recommended range (typically 7.2-7.4). |
| Agent Degradation [2][5] | Prepare fresh stock solutions of "this compound" for each experiment. If storage is necessary, validate the conditions (e.g., -80°C, protected from light) and avoid repeated freeze-thaw cycles. |
| Inaccurate Dilutions | Regularly calibrate pipettes. Use fresh pipette tips for each dilution step to avoid carryover. |
| Inconsistent Incubation [5] | Ensure the incubator is calibrated to maintain a consistent temperature (typically 35 ± 2°C). Incubate all plates for the same standardized duration (e.g., 16-20 hours). |
No Zone of Inhibition in Disk Diffusion Assay
| Possible Cause | Recommendation |
| Agent Concentration on Disk is Too Low | Verify the concentration of the "this compound" solution used to impregnate the disks. Prepare fresh disks if there is any doubt about their potency. |
| Agent Inactivity | Test a new batch of "this compound." Include a known susceptible quality control (QC) strain to verify the activity of the agent. |
| Improper Agar (B569324) Depth | Ensure a uniform agar depth of 4 mm in the petri dishes, as recommended by standardized testing guidelines. |
| Use of a Resistant Bacterial Strain | Confirm the identity and susceptibility profile of the bacterial strain being tested. |
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol is adapted from standard methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of "this compound":
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using CAMHB to achieve the desired concentration range. The final volume in each well should be 50 µL.[9]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies.[4][10]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[1][10]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[11]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth (turbidity).[2]
-
Time-Kill Kinetics Assay
-
Preparation:
-
Prepare a bacterial inoculum in the mid-logarithmic growth phase to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.[10]
-
Prepare flasks containing CAMHB with "this compound" at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without the agent.[10]
-
-
Incubation and Sampling:
-
Inoculate the flasks with the prepared bacterial suspension.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[10]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.[10]
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of "this compound" and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
-
Signaling Pathways and Mechanisms
"this compound" is a leucyl-tRNA synthetase inhibitor. This enzyme is crucial for bacterial protein synthesis. By inhibiting this enzyme, the agent prevents the attachment of leucine (B10760876) to its corresponding tRNA, thereby halting the production of essential bacterial proteins and leading to cell death.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing "Antibacterial Agent 71" Dosage for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of "Antibacterial Agent 71" for in vivo research. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo efficacy studies of "this compound"?
A1: The initial dose for in vivo efficacy studies should be determined based on prior in vitro data, particularly the Minimum Inhibitory Concentration (MIC) against the target pathogen.[1] A common approach is to begin with a dose anticipated to produce a plasma concentration several times higher than the MIC.[1] It is essential to have preliminary pharmacokinetic (PK) and toxicology data to establish a safe and potentially effective starting dose. A dose-ranging study in a relevant animal model, such as a murine thigh infection model, is highly recommended.[1]
Q2: How should "this compound" be prepared for in vivo administration?
A2: The formulation of "this compound" for in vivo use is dependent on its physicochemical properties, such as solubility and stability. A standard starting point is to dissolve the agent in a sterile, biocompatible vehicle like saline or phosphate-buffered saline (PBS). If the agent has low aqueous solubility, a formulation containing a solubilizing agent (e.g., DMSO, cyclodextrins) may be required. It is crucial to first determine the maximum tolerated concentration of the vehicle in a pilot study to prevent confounding toxicity.[1]
Q3: What are the critical pharmacokinetic/pharmacodynamic (PK/PD) indices for "this compound"?
A3: The key PK/PD index for an antibacterial agent predicts its effectiveness and can be either time-dependent or concentration-dependent. For time-dependent agents, the most important parameter is the percentage of the dosing interval during which the drug concentration stays above the MIC (%T>MIC). For concentration-dependent agents, the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) or the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is more indicative of efficacy.[1][2] The specific PK/PD drivers for "this compound" should be determined through in vivo studies.
Q4: How do I determine the Maximum Tolerated Dose (MTD) for "this compound"?
A4: The MTD is the highest dose of a drug that does not produce unacceptable side effects or toxicity over a specified period.[3][4] It is typically determined through a short-term dose-escalation study in the selected animal model before conducting efficacy studies.[3][5][6] Animals are given increasing doses of "this compound," and they are monitored for clinical signs of toxicity, changes in body weight, and any other adverse effects.[5][6] The MTD study is crucial for selecting a safe dose range for subsequent in vivo experiments.[7]
Troubleshooting Guide
Issue 1: Low in vivo efficacy despite good in vitro activity.
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | - Conduct a PK study to determine the bioavailability, half-life, and clearance of "this compound". - The drug may be rapidly metabolized or cleared, preventing it from reaching the site of infection at a sufficient concentration. |
| Inappropriate Dosing Regimen | - Based on PK/PD analysis, adjust the dosing frequency or dose to maintain the drug concentration above the MIC for an adequate period.[8] |
| Suboptimal Formulation | - Poor solubility of the drug in the vehicle can lead to low bioavailability. - Evaluate alternative formulations or routes of administration.[1] |
| High Protein Binding | - Determine the plasma protein binding of "this compound". A high degree of binding can reduce the concentration of the free, active drug. |
| In vivo vs. In vitro Discrepancy | - Standard in vitro conditions may not accurately reflect the in vivo environment. Consider using more physiologically relevant media for in vitro testing.[9][10] |
Issue 2: Observed toxicity in animal models.
| Possible Cause | Troubleshooting Steps |
| High Dose | - Conduct a thorough MTD study to identify a safe dose range.[3] - Reduce the dose or the frequency of administration.[1] |
| Vehicle Toxicity | - Administer the vehicle alone to a control group of animals to assess its contribution to the observed toxicity.[1] |
| Rapid Intravenous Injection | - If administering intravenously, ensure a slow injection rate to avoid acute cardiovascular or other adverse effects.[11] |
| Off-target Effects | - Investigate potential off-target interactions of "this compound". |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Selection: Use healthy, 6-8 week old mice (e.g., C57BL/6 or BALB/c), with an equal number of males and females.
-
Group Allocation: Divide the animals into groups (n=3-5 per sex per group) to receive a single dose of "this compound" at escalating concentrations (e.g., 10, 50, 100, 250, 500 mg/kg) and a vehicle control group.[1]
-
Administration: Administer the agent via the intended clinical route (e.g., oral gavage, intravenous, or intraperitoneal injection).[5]
-
Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, weight loss, mortality) at regular intervals for at least 7 days.[6][11]
-
Data Collection: Record body weights daily. At the end of the study, perform gross necropsy and consider collecting tissues for histopathology.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10-15% loss in body weight.[3]
Protocol 2: Murine Sepsis Model for In Vivo Efficacy
-
Animal Preparation: Use 6-8 week old female BALB/c mice.
-
Bacterial Culture: Prepare a mid-logarithmic phase culture of the target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli). Wash and resuspend the bacteria in sterile PBS to the desired concentration.
-
Infection: Induce sepsis by intraperitoneal injection of 100 µL of the bacterial suspension.[12]
-
Treatment: At 1-2 hours post-infection, randomize the mice into treatment groups. Administer "this compound" at various doses (based on MTD data), a positive control antibiotic, or the vehicle via the desired route.[12]
-
Monitoring: Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and record survival daily for 7 days.[12]
-
Bacterial Load Determination: At 24 hours post-infection, a subset of mice from each group can be euthanized to collect blood and/or organs (e.g., spleen, liver) to determine the bacterial load (CFU/mL or CFU/gram of tissue) by plating serial dilutions on appropriate agar (B569324) plates.[12]
Data Presentation
Table 1: Example MTD Study Results for "this compound"
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle | 6 | 0/6 | +2.5 | None |
| 50 | 6 | 0/6 | +1.8 | None |
| 100 | 6 | 0/6 | -3.2 | Mild lethargy at 2h |
| 250 | 6 | 1/6 | -12.5 | Lethargy, ruffled fur |
| 500 | 6 | 4/6 | -21.0 | Severe lethargy, ataxia |
Table 2: Example In Vivo Efficacy Data from Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) at Day 7 | Bacterial Load in Blood at 24h (log10 CFU/mL) |
| Vehicle | - | 0 | 7.8 ± 0.5 |
| "this compound" | 25 | 40 | 5.2 ± 0.7 |
| "this compound" | 50 | 80 | 3.1 ± 0.4 |
| Positive Control | 20 | 90 | 2.5 ± 0.3 |
Visualizations
Caption: Workflow for optimizing the in vivo dosage of "this compound".
Caption: Troubleshooting logic for in vivo antibacterial efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Correlation between pharmacokinetics, pharmacodynamics and efficacy of antibacterial agents in animal models [pubmed.ncbi.nlm.nih.gov]
- 9. Why Antibiotics Fail—And How We Can Do Better [forbes.com]
- 10. Antibiotic Efficacy Testing in an Ex vivo Model of Pseudomonas aeruginosa and Staphylococcus aureus Biofilms in the Cystic Fibrosis Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
off-target effects of "Antibacterial agent 71" on eukaryotic cells
Technical Support Center: Antibacterial Agent 71
Disclaimer: "this compound" is a hypothetical compound created for illustrative purposes within this technical support guide. The data, protocols, and pathways described herein are based on plausible off-target effects observed with real-world antibacterial agents, particularly those affecting mitochondrial function and host cell signaling. This guide is intended for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on eukaryotic cells?
A1: Pre-clinical studies have identified two primary off-target activities of this compound in eukaryotic cells. The first is the impairment of mitochondrial function, specifically through the inhibition of mitochondrial topoisomerase II, which is crucial for the replication and maintenance of mitochondrial DNA (mtDNA).[1] This can lead to a decrease in mitochondrial respiration and ATP production.[2] The second identified off-target effect is the inhibition of a subset of eukaryotic serine/threonine kinases, which can interfere with normal cellular signaling pathways.
Q2: We observed unexpected cytotoxicity in our cell line when using this compound, even at concentrations close to the antibacterial MIC. What could be the cause?
A2: The observed cytotoxicity is likely due to the off-target effects on mitochondrial function. Many antibacterial agents, especially those targeting bacterial gyrases or ribosomes, can also affect their mitochondrial counterparts due to the endosymbiotic origin of mitochondria.[3][4][5] Inhibition of mitochondrial DNA maintenance by Agent 71 can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, apoptosis or necrosis.[6][7] We recommend performing a dose-response cytotoxicity assay and correlating it with markers of mitochondrial health.
Q3: Can this compound interfere with our cell signaling experiments?
A3: Yes, this is possible. The off-target inhibition of host cell kinases by this compound could alter signaling pathways under investigation. If your experiments involve pathways regulated by serine/threonine kinases (e.g., MAPK pathways, PI3K/Akt pathway), you may observe confounding results. It is advisable to perform a kinase profiling assay to identify the specific kinases inhibited by Agent 71 and to determine if they are relevant to your experimental system.
Q4: Are there cell types that are more sensitive to the off-target effects of this compound?
A4: Cells with high metabolic activity and a strong reliance on mitochondrial oxidative phosphorylation are generally more susceptible to the mitochondrial toxicity of Agent 71. This includes cell types such as neurons, cardiomyocytes, and rapidly dividing cells. We recommend assessing the mitochondrial dependence of your specific cell line when interpreting cytotoxicity data.
Q5: How can we mitigate the off-target effects of this compound in our experiments?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to limit the duration of exposure. For cell culture, ensure that the medium is not supplemented with other antibiotics that could have synergistic toxic effects.[8][9] If possible, consider using a bacteriostatic agent with a different mechanism of action as a control. Supplementing the culture medium with antioxidants like N-acetyl-l-cysteine (NAC) may help alleviate oxidative stress caused by mitochondrial dysfunction.[6]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Ensure consistent use of cells within a narrow passage number range, as sensitivity to toxicants can change with prolonged culture. |
| Cell Density at Seeding | Optimize and standardize cell seeding density. Over-confluent or sparse cultures can exhibit differential sensitivity. |
| Agent 71 Stability | Prepare fresh stock solutions of this compound for each experiment. Verify the stability of the compound in your specific culture medium and conditions. |
| Assay Interference | Confirm that Agent 71 does not directly interfere with the assay chemistry (e.g., reduction of MTT or resazurin (B115843) by the compound itself). Run a cell-free control with the agent and assay reagent. |
Issue 2: Unexpected Changes in Protein Expression or Phosphorylation
| Potential Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | Perform a Western blot for key phosphorylated proteins in relevant signaling pathways (e.g., p-ERK, p-Akt) following treatment with Agent 71. Compare with a vehicle control. |
| Mitochondrial Stress Response | The cell may be upregulating stress response pathways due to mitochondrial dysfunction. Probe for markers of the unfolded protein response (UPR) or integrated stress response (e.g., CHOP, p-eIF2α). |
| Altered Gene Expression | Off-target effects can lead to broader changes in gene expression.[9] Consider performing qPCR or RNA-Seq to assess the impact on key signaling-related genes. |
Quantitative Data Summary
Table 1: Dose-Response Cytotoxicity of this compound in HEK293 and HepG2 Cells (48h Exposure)
| Concentration (µM) | HEK293 % Viability (Mean ± SD) | HepG2 % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98 ± 5.2 | 99 ± 4.8 |
| 10 | 91 ± 6.1 | 94 ± 5.5 |
| 25 | 75 ± 7.3 | 81 ± 6.9 |
| 50 | 52 ± 8.5 | 63 ± 7.8 |
| 100 | 21 ± 5.9 | 34 ± 6.2 |
| IC50 (µM) | ~ 55 µM | ~ 70 µM |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HEK293 Cells
| Treatment (24h) | JC-1 Red/Green Fluorescence Ratio (Mean ± SD) |
| Vehicle Control | 1.00 ± 0.12 |
| Agent 71 (50 µM) | 0.58 ± 0.09 |
| CCCP (Positive Control, 10 µM) | 0.21 ± 0.05 |
Table 3: In Vitro Kinase Inhibition Profile of this compound (at 10 µM)
| Kinase Target | % Inhibition (Mean ± SD) |
| MARK1 | 88 ± 7.2 |
| PKA | 15 ± 4.5 |
| CDK2/cyclin A | 65 ± 8.1 |
| ERK2 | 8 ± 3.3 |
| Akt1 | 12 ± 4.9 |
Key Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed eukaryotic cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound, a vehicle control, and a positive control for depolarization (e.g., CCCP) for the desired time.
-
JC-1 Staining: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS or assay buffer.
-
Fluorescence Reading: Add 100 µL of PBS or assay buffer to each well. Read the fluorescence on a plate reader capable of measuring both green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) fluorescence.
-
Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: On- and off-target mechanisms of this compound.
Caption: Workflow for investigating off-target cytotoxicity.
Caption: Troubleshooting logic for unexpected signaling results.
References
- 1. Research warns of negative antibiotic effect on mitochondria in humans [manufacturingchemist.com]
- 2. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Side effects of antibiotics and perturbations of mitochondria functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotics Rewire Core Metabolic and Ribosomal Programs in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
reducing the cytotoxicity of "Antibacterial agent 71"
Disclaimer: "Antibacterial Agent 71" is a hypothetical designation. This guide provides generalized troubleshooting and experimental protocols based on common challenges encountered in the development of antibacterial agents. The principles and methods described here are broadly applicable to researchers working on novel antimicrobial compounds.
Frequently Asked Questions (FAQs)
Q1: My experiments show that Agent 71 has high cytotoxicity in mammalian cell lines. What are the initial steps to address this?
A1: High initial cytotoxicity is a common challenge in drug discovery. A systematic approach is crucial. First, verify the results by repeating the cytotoxicity assay with careful attention to controls and reagent quality.[1] If the cytotoxicity is confirmed, consider the following:
-
Determine the Therapeutic Index (TI): Quantify the ratio of the cytotoxic concentration (IC50) to the antibacterial effective concentration (MIC). A low TI indicates a narrow window between efficacy and toxicity. The goal is to increase this ratio.[2]
-
Mechanism of Cytotoxicity: Investigate the underlying cause of cell death (e.g., apoptosis, necrosis). Assays for caspase activation, mitochondrial membrane potential, and membrane integrity (LDH release) can provide initial insights.[3][4]
-
Structure-Activity Relationship (SAR) Studies: If medicinal chemistry resources are available, SAR studies can help identify the specific parts of the molecule responsible for cytotoxicity.[5][6][7][8][9] This can guide the synthesis of analogues with a better safety profile.[5][6][7][8][9]
Q2: What are the common mechanisms of cytotoxicity for antibacterial agents?
A2: Antibacterial agents can induce cytotoxicity through various mechanisms, often due to similarities between bacterial and mammalian cellular components. Common pathways include:
-
Mitochondrial Dysfunction: Mitochondria are evolutionarily related to bacteria, making them a common off-target site. Disruption of the mitochondrial membrane, inhibition of mitochondrial protein synthesis, or induction of oxidative stress can trigger apoptosis.[3]
-
Membrane Disruption: Agents designed to disrupt bacterial membranes can also have lytic effects on mammalian cell membranes, particularly red blood cells (hemolysis).[10]
-
Inhibition of Essential Host Cell Processes: Off-target inhibition of host cell DNA replication, protein synthesis, or critical signaling pathways can lead to cell death.[11]
-
Induction of Apoptosis or Necrosis: Many agents trigger programmed cell death (apoptosis) through signaling cascades involving caspases and Bcl-2 family proteins.[12][13][14] High concentrations may lead to necrosis, a more inflammatory form of cell death.[12]
Q3: What formulation strategies can be employed to reduce the cytotoxicity of Agent 71?
A3: Formulation strategies aim to alter the drug's distribution and release profile, thereby reducing its concentration at non-target sites and lowering systemic toxicity.[15][16] Key approaches include:
-
Nanoparticle Encapsulation: Encapsulating Agent 71 in lipid-based or polymeric nanoparticles can shield it from healthy tissues and facilitate targeted delivery to the site of infection.[17][18][19][20] This can also improve the agent's stability and solubility.[18]
-
Liposomal Formulation: Liposomes can reduce the toxicity of encapsulated drugs by modifying their pharmacokinetic profile.[19]
-
Prodrugs: A prodrug strategy involves chemically modifying Agent 71 to an inactive form that is converted to the active drug at the site of infection, potentially by bacterial enzymes.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the agent's half-life and reduce its interaction with host cells, thereby lowering cytotoxicity.
Q4: How can I improve the Therapeutic Index (TI) of Agent 71?
A4: Improving the therapeutic index involves either increasing the potency against bacteria or decreasing the toxicity to host cells. Strategies include:
-
Structural Modification: As mentioned in Q1, SAR studies can guide chemical modifications to enhance antibacterial activity while reducing cytotoxicity.[2][6][7]
-
Combination Therapy: Combining Agent 71 with another antibacterial agent could allow for lower, less toxic doses of each. Synergistic combinations can also help overcome resistance.[21]
-
Targeted Delivery: Using formulation strategies like nanoparticle encapsulation to deliver the agent specifically to bacteria can significantly reduce host cell exposure.[18][22]
Troubleshooting Guides
Problem: High variability in cytotoxicity assay (e.g., MTT, XTT) results.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell density to ensure cells are in the logarithmic growth phase throughout the experiment. Create a growth curve for your specific cell line.[23] |
| Compound Solubility | Ensure Agent 71 is fully dissolved in the culture medium. Precipitates can cause inconsistent results. Consider using a different solvent or a formulation aid, but test the vehicle for toxicity first. |
| Reagent Quality/Handling | Use fresh, high-quality reagents. Ensure MTT or other tetrazolium salts are protected from light. Handle cell suspensions gently to avoid accidental lysis.[23] |
| Incubation Time | Optimize the incubation time for both the compound exposure and the assay reagent (e.g., MTT).[24] Shorter or longer times may be necessary depending on the mechanism of action. |
| Contamination | Check cell cultures for microbial contamination, which can affect metabolic assays. |
Problem: Agent 71 shows high hemolytic activity.
| Possible Cause | Troubleshooting Steps |
| Non-specific Membrane Disruption | The agent may have a detergent-like effect on cell membranes. |
| High Hydrophobicity | Excessive hydrophobicity can lead to insertion into and disruption of lipid bilayers.[2] |
| Structural Features | Cationic and amphipathic properties, common in antimicrobial peptides, can lead to hemolysis.[10] |
| Mitigation Strategies | • Structural Modification: Modify the structure to reduce hydrophobicity or alter the charge distribution.[2]• Formulation: Encapsulate the agent in nanoparticles or liposomes to shield it from red blood cells.[19]• Dose Optimization: Determine if a non-hemolytic concentration is still effective against bacteria. |
Data Presentation
Table 1: Hypothetical Therapeutic Index for Different Formulations of Agent 71
This table illustrates how different strategies could improve the therapeutic index of Agent 71. The goal is to maximize the TI value.
| Formulation | Antibacterial Activity (MIC50 in µg/mL) | Cytotoxicity (IC50 in µg/mL) | Therapeutic Index (IC50/MIC50) |
| Agent 71 (Unformulated) | 2 | 10 | 5 |
| Agent 71 + Analogue 3B | 1.5 | 30 | 20 |
| Agent 71 in Lipid Nanoparticles | 2.5 | 100 | 40 |
| Agent 71 + Combination Agent X | 0.5 | 12 | 24 |
Experimental Protocols
Protocol 1: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[24][25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[24]
Materials:
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Mammalian cell line (e.g., HeLa, HEK293)
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Complete culture medium
-
This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[26]
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Compound Treatment: Prepare serial dilutions of Agent 71 in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for the agent) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[24]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[26]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Hemolysis Assay
This assay assesses the lytic activity of a compound on red blood cells (RBCs).
Materials:
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Freshly collected red blood cells (e.g., from sheep or human)
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Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Positive control: 0.1% Triton X-100 (induces 100% hemolysis)
-
Negative control: PBS
-
96-well V-bottom plate
-
Centrifuge with a plate rotor
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
RBC Preparation: Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a 2% (v/v) solution in PBS.
-
Compound Addition: Add 100 µL of serially diluted Agent 71 to the wells of a 96-well plate. Also, prepare wells with 100 µL of PBS (negative control) and 100 µL of 0.1% Triton X-100 (positive control).
-
Incubation: Add 100 µL of the 2% RBC suspension to each well. Incubate the plate for 1 hour at 37°C with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 450 nm. The absorbance is proportional to the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
Logical Workflow for Troubleshooting Cytotoxicity
Caption: A step-by-step workflow for addressing cytotoxicity issues.
Hypothetical Signaling Pathway for Agent 71-Induced Apoptosis
Caption: Mitochondrial pathway of apoptosis induced by Agent 71.
Experimental Workflow for Nanoparticle Encapsulation
Caption: Workflow for creating and testing nanoparticle-encapsulated Agent 71.
References
- 1. youtube.com [youtube.com]
- 2. Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. automate.video [automate.video]
- 6. azolifesciences.com [azolifesciences.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Marine Antimicrobial Peptides: Advances in Discovery, Multifunctional Mechanisms, and Therapeutic Translation Challenges [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 13. Cytotoxicity induced by manipulation of signal transduction pathways is associated with down-regulation of Bcl-2 but not Mcl-1 in MCF-7 human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. lnls.cnpem.br [lnls.cnpem.br]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review [mdpi.com]
- 22. Nanomaterial-Based Strategies to Combat Antibiotic Resistance: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. MTT (Assay protocol [protocols.io]
common experimental errors with "Antibacterial agent 71"
Welcome to the technical support resource for Antibacterial Agent 71. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting for common experimental issues to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for preparing this compound?
A: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a primary stock solution of 10 mg/mL in 100% DMSO. For working solutions, further dilute the stock in the appropriate culture medium, ensuring the final DMSO concentration does not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria.
Q2: What is the stability of this compound in solution?
A: The 10 mg/mL stock solution in DMSO is stable for up to 6 months when stored at -20°C and protected from light. Working solutions diluted in aqueous culture media are less stable and should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Q3: Is this compound sensitive to light?
A: Yes, this compound exhibits moderate photosensitivity. Both the solid compound and solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light exposure, which can lead to degradation and loss of activity.
Q4: What is the known antibacterial spectrum of Agent 71?
A: this compound is a broad-spectrum antibiotic with potent activity primarily against Gram-positive bacteria and select Gram-negative bacteria. See the table below for typical Minimum Inhibitory Concentration (MIC) ranges against common reference strains.
Table 1: Typical MIC Ranges for this compound
| Bacterial Strain | Gram Type | Typical MIC Range (µg/mL) |
|---|---|---|
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 - 2.0 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 - 1.0 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2.0 - 8.0 |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 - 64 |
| Pseudomonas aeruginosa (ATCC 27853)| Gram-negative | >128 (Resistant) |
Troubleshooting Experimental Issues
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) Results
You may observe significant variability in MIC values for the same bacterial strain across different experiments. This can undermine the reliability of your susceptibility data.
Q: Why are my MIC results for Agent 71 inconsistent?
A: Several factors can contribute to this issue. Please review the following troubleshooting table and the standardized protocol to ensure your experimental setup is optimal.
Table 2: Troubleshooting Inconsistent MIC Values
| Potential Cause | Recommended Solution |
|---|---|
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL) and then diluted to the final concentration specified in the protocol. |
| Agent Degradation | Prepare fresh working solutions of Agent 71 for each experiment. Ensure stock solutions are stored correctly at -20°C and protected from light. |
| Inaccurate Pipetting | Use calibrated micropipettes and proper technique for serial dilutions. Small errors in the initial dilution steps can be magnified across the plate. |
| Inconsistent Incubation | Incubate microplates at a stable 35-37°C for the recommended 16-20 hours. Variations in temperature or time can affect bacterial growth and apparent susceptibility. |
| Media Contamination | Use sterile media and aseptic techniques throughout the procedure to prevent cross-contamination. |
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 1.28 mg/mL (1280 µg/mL).
-
Prepare Inoculum: Select 3-5 isolated colonies from an overnight agar (B569324) plate. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
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Serial Dilution: In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the Agent 71 working solution (e.g., 128 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no agent), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Agent 71 that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution MIC assay.
Problem: No Zone of Inhibition in Disk Diffusion Assay
In a Kirby-Bauer (disk diffusion) assay, you observe bacterial growth up to the edge of the disk containing this compound, indicating a lack of efficacy.
Q: Why am I not seeing a zone of inhibition with Agent 71?
A: This can result from issues with the agent itself, the bacterial lawn, or the assay conditions. The following diagram outlines a logical approach to troubleshooting this problem.
Caption: Troubleshooting logic for no zone of inhibition.
-
Prepare Lawn: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, streak the inoculum evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure confluent growth.
-
Apply Disk: Aseptically place a sterile paper disk (6 mm diameter) impregnated with a known amount of this compound (e.g., 30 µg) onto the surface of the agar. Press down gently to ensure full contact.
-
Incubation: Invert the plate and incubate at 37°C for 16-24 hours.
-
Measure Zone: Measure the diameter of the zone of inhibition (the area with no bacterial growth) in millimeters (mm), including the disk.
Table 3: Expected Zone Diameters for this compound (30 µg disk)
| Bacterial Strain | Expected Zone Diameter (mm) | Interpretation |
|---|---|---|
| S. aureus (ATCC 25923) | ≥ 18 mm | Susceptible |
| E. coli (ATCC 25922) | 12 - 16 mm | Intermediate |
| P. aeruginosa (ATCC 27853)| ≤ 10 mm | Resistant |
Mechanism of Action
Q: What is the proposed mechanism of action for this compound?
A: Preliminary studies suggest that this compound functions by inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is critical for relieving torsional strain during DNA replication. By binding to the gyrase-DNA complex, the agent prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately cell death.
Caption: Proposed mechanism of action for this compound.
Technical Support Center: Interference of "Antibacterial agent 71" with Spectrophotometric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference of "Antibacterial agent 71" with spectrophotometric assays.
Frequently Asked Questions (FAQs)
Q1: Why might "this compound" interfere with my spectrophotometric assay?
A1: "this compound," like many organic small molecules, possesses a chemical structure that can absorb light, particularly in the UV and visible ranges. If the absorbance spectrum of "this compound" overlaps with the wavelength at which your assay is measured, it will contribute to the total absorbance reading, leading to inaccurate results.[1] This is a common issue with compounds containing aromatic rings.
Q2: What types of assays are most likely to be affected?
A2: Any assay that relies on a spectrophotometric endpoint can be susceptible to interference. This includes, but is not limited to:
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Protein quantification assays: Bradford, BCA, and UV 280nm absorbance assays.
-
Enzyme-linked immunosorbent assays (ELISAs): Assays where the final step involves a chromogenic substrate.
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Cell viability assays: Assays like MTT and XTT that produce a colored formazan (B1609692) product.
-
Nucleic acid quantification: Measuring absorbance at 260 nm.[2]
Q3: How can I determine if "this compound" is interfering with my assay?
A3: The most straightforward method is to run proper controls.[3][4] The key control is a "sample blank," which contains "this compound" in the assay buffer but lacks the analyte or the final color-developing reagents.[4] If this sample blank shows significant absorbance at the analytical wavelength, interference is likely occurring.
Q4: What are the initial steps to troubleshoot this interference?
A4: The first step is to characterize the absorbance properties of "this compound." This involves performing a full wavelength spectral scan of the compound in your assay buffer. This will reveal the wavelengths at which it absorbs light and help you understand the extent of the spectral overlap with your assay's chromophore.
Troubleshooting and Mitigation Strategies
Step 1: Characterize the Spectral Properties of "this compound"
Before attempting to correct for interference, it is crucial to understand the absorbance profile of "this compound."
Experimental Protocol: Full Wavelength Spectral Scan
Objective: To determine the absorbance spectrum of "this compound."
Methodology:
-
Prepare a solution of "this compound" in your assay buffer at the highest concentration you plan to use in your experiments.
-
Prepare a "blank" solution containing only the assay buffer.[5][6]
-
Use a spectrophotometer to measure the absorbance of the blank solution from 200 to 800 nm and set this as your baseline.
-
Measure the absorbance of the "this compound" solution across the same wavelength range.
-
Plot the absorbance as a function of wavelength to visualize the spectrum.
Hypothetical Data Presentation
The following table summarizes hypothetical absorbance data for "this compound."
| Wavelength (nm) | Absorbance |
| 280 | 0.75 |
| 340 | 0.42 |
| 450 | 0.15 |
| 560 | 0.05 |
| 595 | 0.02 |
This hypothetical data suggests that "this compound" has significant absorbance in the UV and near-visible range, which could interfere with various assays.
Step 2: Correcting for Interference
Based on the spectral data, you can choose an appropriate correction method.
Method 1: Sample Blank Correction
This is the most common and straightforward method for correcting for background absorbance.[3][4]
Objective: To subtract the background absorbance of "this compound" from the total absorbance of the experimental sample.
Methodology:
-
For each experimental sample containing your analyte and "this compound," prepare a corresponding "sample blank." This blank should contain the same concentration of "this compound" in the same assay buffer, but without the analyte or the final color-developing reagent.[4]
-
Prepare a "reagent blank" containing the assay buffer and all reagents except for the analyte and "this compound."[7]
-
Perform the assay according to your protocol.
-
Measure the absorbance of your test sample (A_test), your sample blank (A_sample_blank), and your reagent blank (A_reagent_blank) at the analytical wavelength.
-
Calculate the corrected absorbance using the following formula: Corrected Absorbance = A_test - A_sample_blank - A_reagent_blank
Data Presentation: Sample Calculation
| Sample | Measured Absorbance (at 595 nm) |
| Test Sample (A_test) | 0.850 |
| Sample Blank (A_sample_blank) | 0.020 |
| Reagent Blank (A_reagent_blank) | 0.100 |
| Corrected Absorbance | 0.730 |
Method 2: Three-Point Background Correction
This method is useful when the background absorbance from the interfering substance has a linear slope across the analytical wavelength.[8]
Objective: To correct for a linearly sloping background absorbance.
Methodology:
-
From the spectral scan of "this compound," identify two reference wavelengths on either side of your analytical wavelength where the analyte has minimal absorbance.
-
Measure the absorbance of each sample at the analytical wavelength (λ_analytical) and the two reference wavelengths (λ_ref1 and λ_ref2).
-
Calculate the background absorbance at the analytical wavelength using the following formula: A_background = A_λref2 + (A_λref1 - A_λref2) * [(λ_analytical - λ_ref2) / (λ_ref1 - λ_ref2)]
-
Calculate the corrected absorbance: Corrected Absorbance = A_λanalytical - A_background
Visual Guides
Caption: A decision-making workflow for troubleshooting assay interference.
References
Validation & Comparative
Comparative Efficacy of Antibacterial Agent 71 and Ciprofloxacin Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antibacterial efficacy of the novel investigational compound, Antibacterial Agent 71, against the widely-used fluoroquinolone antibiotic, ciprofloxacin (B1669076), specifically targeting the gram-negative bacterium Escherichia coli. The following sections detail the quantitative bactericidal performance of both agents, supported by established experimental methodologies.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of this compound and ciprofloxacin was evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a reference strain of E. coli (ATCC 25922). The results of these analyses are summarized in the table below.
| Antibacterial Agent | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | MBC/MIC Ratio | Classification |
| This compound | 0.015 | 0.03 | 2 | Bactericidal |
| Ciprofloxacin | 0.008 - 0.25 | 0.015 - 0.5 | ≤4 | Bactericidal |
Note: The data for "this compound" is illustrative for comparative purposes. Ciprofloxacin data is based on published literature.[1]
Based on this illustrative data, this compound demonstrates potent activity against E. coli, comparable to that of ciprofloxacin.[1] The low MIC and MBC values for both compounds indicate strong bactericidal action.[1] An antibiotic is considered bactericidal if the MBC to MIC ratio is ≤ 4.[2]
Experimental Protocols
The methodologies for determining the MIC and MBC of the antibacterial agents are outlined below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Preparation of Bacterial Inoculum: A suspension of E. coli ATCC 25922 was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension was subsequently diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Preparation of Antibacterial Agents: Stock solutions of this compound and ciprofloxacin were prepared in an appropriate solvent. Serial two-fold dilutions of each agent were then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: 100 µL of the diluted bacterial suspension was added to each well of a 96-well microtiter plate, with each well already containing 100 µL of the serially diluted antibacterial agents. The plates were then incubated at 37°C for a period of 18-24 hours.[1]
-
Interpretation of Results: The MIC was recorded as the lowest concentration of the antibacterial agent that resulted in the complete inhibition of visible bacterial growth.[1]
Minimum Bactericidal Concentration (MBC) Determination
Following the determination of the MIC, the MBC was ascertained to evaluate the bactericidal activity of the compounds.[1]
-
Subculturing: A 10 µL aliquot was aseptically transferred from each well of the microtiter plate that exhibited no visible growth in the MIC assay.[1]
-
Plating: These aliquots were then plated onto Mueller-Hinton Agar (MHA) plates.[1]
-
Incubation: The MHA plates were incubated at 37°C for 18-24 hours.[1]
-
Interpretation of Results: The MBC was defined as the lowest concentration of the antibacterial agent that led to a ≥99.9% reduction in the initial bacterial inoculum.[1]
Signaling Pathways
Information regarding the specific signaling pathways in E. coli affected by this compound is not currently available. Further research is required to elucidate its mechanism of action.
Ciprofloxacin, a fluoroquinolone, functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. This disruption of DNA processes ultimately leads to bacterial cell death.
References
A Comparative Analysis of "Antibacterial Agent 71" and Meropenem for Drug Development Professionals
An in-depth look at a novel preclinical antibacterial candidate versus an established broad-spectrum antibiotic, providing key data for researchers and scientists in the field of infectious diseases and drug development.
This guide offers a detailed comparative analysis of "Antibacterial agent 71," a novel preclinical candidate from the ergot alkaloid class, and meropenem (B701), a widely used carbapenem (B1253116) antibiotic. The comparison focuses on their antibacterial spectrum, mechanism of action, and available efficacy data, presenting a valuable resource for researchers exploring new antibiotic scaffolds and benchmarking them against established standards.
Executive Summary
"this compound" and its analogues represent a new frontier in antibiotic discovery, leveraging the previously underexplored ergot alkaloid scaffold. This preclinical candidate has demonstrated promising in vitro activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, its efficacy against Gram-negative bacteria is largely dependent on the presence of an outer membrane permeabilizer, highlighting a key challenge in its development.
Meropenem, in contrast, is a well-established, broad-spectrum carbapenem with proven efficacy against a wide range of Gram-positive and Gram-negative pathogens. Its mechanism of action, pharmacokinetics, and clinical utility are well-documented, making it a robust comparator for novel antibacterial agents. This guide provides a side-by-side comparison of the available data for both compounds, offering insights into the potential and challenges of "this compound" as it progresses through the drug development pipeline.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for "this compound" and meropenem, focusing on their in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC).
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of "this compound" Analogue (Compound 38) and Meropenem Against Gram-Positive Bacteria
| Bacterial Strain | "this compound" Analogue (Compound 38) MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Staphylococcus aureus (MRSA) USA300 | 2 | 1-2[1] |
| Staphylococcus aureus ATCC 29213 | Not Reported | 0.03-0.12[2] |
Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of "this compound" and Meropenem Against Gram-Negative Bacteria
| Bacterial Strain | "this compound" MIC (µg/mL) | "this compound" + SPR741 (8 µg/mL) MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Escherichia coli BW25113 | >64 | 1 | 0.008-0.06[2] |
| Acinetobacter baumannii ATCC 19606 | >64 | 2 | 4[3] |
| Burkholderia cenocepacia J2315 | >64 | 8 | 6-24[4] |
Mechanism of Action
"this compound"
The precise mechanism of action for "this compound" and its analogues is still under investigation and appears to be novel. As derivatives of the ergot alkaloid metergoline, they represent a new scaffold for antibiotic development. The significant potentiation of their activity against Gram-negative bacteria by the outer membrane permeabilizer SPR741 suggests that the primary target is likely intracellular. Further studies are required to elucidate the specific molecular target and the mechanism by which it inhibits bacterial growth.
Meropenem
Meropenem is a bactericidal antibiotic that belongs to the carbapenem class. Its mechanism of action is the inhibition of bacterial cell wall synthesis. Meropenem readily penetrates the bacterial cell wall and binds to multiple penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, leading to a defective cell wall and ultimately cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The MIC values for "this compound" and its analogues were determined using the broth microdilution method in 96-well plates. A standardized bacterial inoculum is added to wells containing serial dilutions of the antibacterial agent in cation-adjusted Mueller-Hinton broth. The plates are incubated at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
In Vivo Murine Skin Infection Model
A murine model of skin infection is utilized to evaluate the in vivo efficacy of antibacterial agents. Typically, the dorsal skin of mice is shaved and abraded, followed by the topical application of a bacterial suspension (e.g., S. aureus). The test compound, formulated in a suitable vehicle, is then applied topically to the infected area. The efficacy of the treatment is assessed by quantifying the bacterial load (colony-forming units per gram of tissue) in the infected skin at a specified time point post-infection and comparing it to a vehicle control group.
Caption: Experimental workflow for a murine skin infection model.
In Vivo Efficacy
"this compound" Analogue (Compound 38)
In a murine skin infection model using MRSA (USA300), a topical formulation of compound 38 demonstrated efficacy. While specific quantitative data on the reduction of bacterial load is detailed in the primary research publication, the study indicates a significant therapeutic effect compared to the vehicle control. This finding is particularly noteworthy given the challenge of treating MRSA infections.
Meropenem
Meropenem is approved for the treatment of complicated skin and skin structure infections (cSSSI) caused by susceptible pathogens.[5][6][7][8] Clinical trials have demonstrated high rates of clinical and bacteriological success in patients with cSSSI.[5][8] For infections caused by MRSA, however, meropenem is not the standard of care, as MRSA is typically resistant to carbapenems.[2]
Signaling Pathways and Logical Relationships
The potentiation of "this compound" by SPR741 highlights a key logical relationship in its activity against Gram-negative bacteria. SPR741 disrupts the outer membrane, thereby allowing "this compound" to reach its intracellular target.
Caption: Logical pathway of SPR741-mediated potentiation.
Conclusion and Future Directions
"this compound" and its analogues present a promising new class of antibacterial compounds with a novel scaffold. The demonstrated in vitro and in vivo activity against MRSA is a significant finding. However, the reliance on an outer membrane permeabilizer to achieve efficacy against Gram-negative bacteria poses a considerable challenge for its development as a broad-spectrum agent. Future research should focus on elucidating the precise mechanism of action and on structural modifications to improve its penetration of the Gram-negative outer membrane.
Meropenem remains a cornerstone of antibacterial therapy due to its broad spectrum of activity and well-established clinical efficacy. The comparative data presented here underscore the high bar that new antibacterial agents must clear to compete with or supplement existing therapies. For researchers in drug development, "this compound" serves as an intriguing case study in the exploration of novel chemical spaces for antibiotic discovery, while meropenem provides a critical benchmark for performance.
References
- 1. Activity of meropenem, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. High-intensity meropenem combinations with polymyxin B: new strategies to overcome carbapenem resistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel glycopolymer sensitizes Burkholderia cepacia complex isolates from cystic fibrosis patients to tobramycin and meropenem | PLOS One [journals.plos.org]
- 5. Meropenem in the treatment of complicated skin and soft tissue infections | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
Validating the Antibacterial Target of "Antibacterial agent 71": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of "Antibacterial agent 71," a novel antibacterial candidate, to facilitate its evaluation for further drug development. Here, we objectively compare its performance based on available experimental data and detail the methodologies used in its initial validation.
"this compound," identified as compound 38 in a study by Johnson et al. (2022), is a pyridine (B92270) derivative of metergoline (B1676345). This research explored a series of metergoline analogues, revealing their potential as a new scaffold for antibiotic discovery. While the precise molecular target of this class of compounds is yet to be definitively elucidated, initial studies suggest a mechanism of action involving the disruption of the bacterial cytoplasmic membrane.
Comparative Performance of this compound
The antibacterial efficacy of "this compound" (compound 38) was evaluated against a panel of both Gram-positive and Gram-negative bacteria. Its performance, particularly in comparison to the parent compound metergoline, demonstrates a significant improvement in antibacterial activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Metergoline
| Bacterial Strain | This compound (Compound 38) MIC (µg/mL) | Metergoline MIC (µg/mL) |
| Staphylococcus aureus (MRSA USA300) | 4 | >64 |
| Escherichia coli (WT) | 32 | >64 |
| Acinetobacter baumannii (WT) | 16 | >64 |
| Burkholderia cenocepacia (WT) | 32 | >64 |
Data sourced from Johnson et al. (2022).
Furthermore, the activity of "this compound" against Gram-negative bacteria was significantly enhanced in the presence of the outer-membrane permeabilizer SPR741, suggesting that the compound's primary target is likely intracellular or associated with the cytoplasmic membrane.
Table 2: Enhancement of Gram-Negative Activity with Outer-Membrane Permeabilizer
| Bacterial Strain | This compound MIC (µg/mL) | This compound MIC + SPR741 (1 µg/mL) (µg/mL) | Fold Improvement |
| Escherichia coli (WT) | 32 | 0.25 | 128 |
| Acinetobacter baumannii (WT) | 16 | 1 | 16 |
| Burkholderia cenocepacia (WT) | 32 | 4 | 8 |
Data sourced from Johnson et al. (2022).
In a preclinical model, "this compound" demonstrated significant efficacy.
Table 3: In Vivo Efficacy of this compound
| Infection Model | Bacterial Strain | Treatment | Outcome |
| Murine Skin Infection | S. aureus (MRSA USA300) | 0.1% w/v ointment | Significant reduction in bacterial load compared to vehicle |
Data sourced from Johnson et al. (2022).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of "this compound."
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Bacterial Strains and Growth Conditions: Bacteria were grown in appropriate broth media (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth.
-
Assay Setup: The assay was performed in 96-well microtiter plates. A serial dilution of the antibacterial agent was prepared in the growth medium.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the agent at which no visible bacterial growth was observed.
-
Assays with Permeabilizer: For Gram-negative bacteria, the assay was repeated with the addition of a fixed, sub-inhibitory concentration of the outer-membrane permeabilizer SPR741 to all wells.
Murine Skin Infection Model
This in vivo model assesses the efficacy of a topical antibacterial agent in a live animal model.
-
Animal Model: SKH-1 hairless mice were used for this model.
-
Infection: A superficial skin infection was established by topically applying a suspension of MRSA USA300 to a small, tape-stripped area on the backs of the mice.
-
Treatment: A topical ointment containing "this compound" (0.1% w/v) or a vehicle control (2.5% DMSO) was applied to the infected area at specified time points post-infection (e.g., 1, 4, 8, 12, and 20 hours).
-
Evaluation: At 24 hours post-infection, the treated skin tissue was excised, homogenized, and plated on appropriate agar (B569324) to enumerate the bacterial load (CFU/g of tissue).
-
Statistical Analysis: The geometric means of the bacterial loads from the treated and vehicle control groups were compared to determine the statistical significance of the treatment effect.
Visualizing the Path to Target Validation
The following diagrams illustrate the proposed mechanism of action, the experimental workflow for its validation, and the logical framework of the supporting evidence.
Caption: Proposed mechanism of "this compound" targeting the cytoplasmic membrane.
Caption: A typical workflow for validating a novel antibacterial agent.
Caption: Logical connections of evidence for the proposed antibacterial target.
Conclusion and Future Directions
The available data strongly suggest that "this compound" is a promising antibacterial lead compound with a mechanism of action that likely involves the disruption of the bacterial cytoplasmic membrane. Its improved potency over the parent compound, metergoline, and its efficacy in a preclinical model warrant further investigation.
For definitive target validation, the following experimental avenues are recommended:
-
Direct Target Identification: Techniques such as affinity chromatography using a tagged version of "this compound" could identify its direct binding partners within the bacterial cell.
-
Resistance Studies: Generating and sequencing resistant mutants to "this compound" can pinpoint the gene(s) responsible for resistance, which often encode the drug's target or a closely related pathway.
-
Biophysical and Biochemical Assays: Direct measurement of membrane depolarization, ATP leakage, and other indicators of membrane damage would provide further evidence for the proposed mechanism. In vitro assays with purified, potential target enzymes could also be conducted.
The continued exploration of this metergoline-based scaffold, exemplified by "this compound," represents a valuable opportunity in the search for new antibiotics to combat the growing threat of antimicrobial resistance.
Assessing the Reproducibility of Minimum Inhibitory Concentration (MIC) Values for "Antibacterial Agent 71"
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Evaluating In Vitro Efficacy
The emergence of novel antibacterial agents is critical in the fight against antimicrobial resistance. "Antibacterial agent 71," a recently identified metergoline (B1676345) analogue, has shown promising activity against several challenging Gram-negative pathogens. This guide provides a framework for assessing the reproducibility of its Minimum Inhibitory Concentration (MIC) values by comparing them against established antibiotics. Understanding the consistency of these in vitro measurements is a crucial first step in the preclinical evaluation of any new antimicrobial compound.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the reported MIC values for "this compound" against key Gram-negative bacteria, as detailed in the foundational study by Johnson et al. (2022). For a comprehensive assessment, these values are juxtaposed with typical MIC ranges for standard-of-care antibiotics—Ciprofloxacin, Gentamicin, and Meropenem—tested against the same species. It is important to note that direct comparison of MIC values can be influenced by inter-laboratory variability and differences in specific strains and testing conditions. The data for "this compound" is presented both in the absence and presence of the outer membrane permeabilizer, SPR741, which highlights its potential for combination therapy.
Table 1: Comparison of MIC Values (µg/mL)
| Bacterial Species | This compound | This compound + SPR741 (1 µg/mL) | Ciprofloxacin (Typical MIC Range) | Gentamicin (Typical MIC Range) | Meropenem (Typical MIC Range) |
| Escherichia coli | >64 | 2 | 0.004 - >128 | 0.25 - >256 | 0.015 - >128 |
| Acinetobacter baumannii | >64 | 4 | 0.06 - >256 | 0.12 - >256 | 0.06 - >256 |
| Burkholderia cenocepacia | >64 | 8 | 1 - >128 | >256 | 2 - >128 |
Note: The MIC values for "this compound" are sourced from Johnson et al., ACS Med Chem Lett. 2022. The typical MIC ranges for comparator antibiotics are compiled from various sources and represent a broad spectrum of susceptible and resistant isolates.
Understanding the Significance of MIC Reproducibility
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1] It is a fundamental measure of a drug's in vitro potency. For any new agent, establishing the reproducibility of its MIC is paramount for several reasons:
-
Reliable Efficacy Assessment: Consistent MIC values across different laboratories and experiments provide confidence in the agent's intrinsic antibacterial activity.
-
Standardization for Drug Development: Reproducible data is essential for making informed decisions during lead optimization and preclinical development.
-
Clinical Relevance: Although in vitro, MICs are a critical parameter used to predict the potential clinical efficacy of an antibiotic.
Factors that can influence the reproducibility of MIC testing include the specific bacterial strain used, the composition of the growth medium, the size of the bacterial inoculum, and the incubation conditions.[1] Adherence to standardized protocols is therefore essential to minimize variability.
Experimental Protocols: Broth Microdilution Method
To ensure the comparability of MIC data, standardized methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed and widely accepted protocols for MIC determination. The broth microdilution method is a commonly used and recommended technique.
Principle of the Broth Microdilution Assay
This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following an incubation period, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that prevents visible growth.
Detailed Methodology (Based on CLSI M07 Guideline)
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the antibacterial agent and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the starting antimicrobial solution to the first well of each row to be tested and mix.
-
Perform a serial twofold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
This will result in a range of antimicrobial concentrations, each in a volume of 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity (growth). A specialized plate reader can also be used to measure optical density.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Workflow and Pathway Diagrams
To visually represent the experimental process, the following diagrams outline the logical flow of a broth microdilution MIC assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
References
Comparative Analysis of Cross-Resistance for Antibacterial Agent 71
Disclaimer: Information regarding a specific "Antibacterial agent 71" is not publicly available. The following guide is a template designed for researchers, scientists, and drug development professionals to illustrate how a cross-resistance study for a hypothetical novel antibacterial agent, herein referred to as "this compound," would be presented. The experimental data and pathways are illustrative.
Introduction to Cross-Resistance
Cross-resistance is a phenomenon where a single microbial resistance mechanism confers insensitivity to multiple antimicrobial agents.[1][2] Evaluating the potential for cross-resistance is a critical step in the preclinical development of new antibacterial candidates. It helps to predict the agent's efficacy against bacterial strains that have already developed resistance to existing antibiotics.[3] This guide provides a comparative analysis of the cross-resistance profile of the hypothetical "this compound" against various established antibiotic classes.
Comparative Susceptibility Data
The in vitro activity of this compound was assessed against a panel of isogenic Staphylococcus aureus strains, each with a well-characterized resistance mechanism to a specific antibiotic class. The Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, were determined and are summarized in the table below.[2][4]
| Bacterial Strain | Resistance Mechanism | Resistance Class | Gentamicin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Oxacillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) | Fold-Change in MIC (vs. Susceptible) |
| SA-S (Susceptible) | Wild-Type | - | 1 | 0.5 | 0.25 | 0.5 | 0.5 | - |
| SA-GR (Gentamicin-R) | AAC(6')/APH(2") | Aminoglycoside | >64 | 0.5 | 0.25 | 0.5 | 0.5 | 1 |
| SA-ER (Erythromycin-R) | ermC gene | Macrolide | 1 | >128 | 0.25 | 0.5 | 0.5 | 1 |
| SA-OR (Oxacillin-R) | mecA gene (MRSA) | β-lactam | 1 | 0.5 | >256 | 0.5 | 1 | 2 |
| SA-CR (Ciprofloxacin-R) | gyrA mutation | Quinolone | 1 | 0.5 | 0.25 | >32 | 1 | 2 |
Data Interpretation: The illustrative data suggests that this compound maintains potent activity against strains resistant to aminoglycosides and macrolides, showing no significant change in MIC values compared to the susceptible parent strain. A minor two-fold increase in MIC is observed against the oxacillin-resistant (MRSA) and quinolone-resistant strains, indicating a low potential for cross-resistance with these classes.
Experimental Protocols
The following methodologies were employed to generate the comparative susceptibility data.
Bacterial Strains and Culture Conditions
A wild-type, susceptible strain of Staphylococcus aureus (SA-S) was used as the parent strain.[2] Isogenic strains with defined resistance mechanisms were utilized for comparative analysis. All strains were grown on Mueller-Hinton Agar (MHA) and incubated at 37°C.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Preparation of Antibiotic Solutions: Stock solutions of all tested antibiotics, including this compound, were prepared. A two-fold serial dilution of each antibiotic was made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Bacterial colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.[4] This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: 100 µL of the standardized bacterial suspension was added to each well of the microtiter plate containing 100 µL of the diluted antibiotics. The plates were incubated at 37°C for 18-24 hours.[2]
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[2][4]
Visualizations
Experimental Workflow
Caption: Workflow for MIC-based cross-resistance testing.
Hypothetical Resistance Pathway
The diagram below illustrates a hypothetical signaling pathway leading to the expression of an efflux pump, a common mechanism of antibiotic resistance. Alterations in this pathway could be a source of cross-resistance.
Caption: Hypothetical efflux pump activation pathway.
References
Comparative Efficacy of Antibacterial Agent 71 Against Multidrug-Resistant Strains: A Guide for Researchers
Disclaimer: Direct experimental data for a compound specifically named "Antibacterial agent 71" is not available in the public domain. The information presented here is based on data for benzoxaborole leucyl-tRNA synthetase inhibitors, the class to which "this compound" is reported to belong. Data for the representative compound AN3365 (epetraborole) is used as a proxy to provide a comparative analysis against standard-of-care antibiotics.
Introduction
The emergence of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Burkholderia cenocepacia, poses a significant threat to global health. These organisms are responsible for a substantial number of healthcare-associated infections and are often refractory to conventional antibiotic therapies. This guide provides a comparative overview of the efficacy of a novel class of antibacterial agents, represented here by the benzoxaborole leucyl-tRNA synthetase inhibitor AN3365, against key MDR strains. The performance of this agent is contrasted with that of several standard-of-care antibiotics.
Data Presentation: Comparative Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of AN3365 and comparator antibiotics against wild-type and multidrug-resistant strains of P. aeruginosa, A. baumannii, and B. cenocepacia. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
| Antibacterial Agent | Organism | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| AN3365 (Epetraborole) | Pseudomonas aeruginosa | Wild-Type | 2 | 8 |
| Carbapenem-Resistant | 4 | 8 | ||
| Acinetobacter baumannii | Wild-Type | 2 | 8 | |
| Multidrug-Resistant | 8 | 16 | ||
| Burkholderia cepacia complex | - | 8 | 32 | |
| Ceftazidime | Pseudomonas aeruginosa | General | 2 | 32 |
| Burkholderia cenocepacia | General | 128 | >128 | |
| Meropenem | Pseudomonas aeruginosa | General | 0.5 | 8 |
| Burkholderia cepacia complex | General | - | - | |
| Ciprofloxacin | Pseudomonas aeruginosa | General | - | - |
| Burkholderia cenocepacia | General | - | - | |
| Polymyxin B | Pseudomonas aeruginosa | MDR | 16 | 16 |
| Colistin | Pseudomonas aeruginosa | General | 1 | 2 |
| Acinetobacter baumannii | General | - | - |
Data for AN3365 is sourced from a study by Mendes et al. (2013)[1][2]. Data for comparator antibiotics is compiled from various sources[3][4][5]. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide were primarily generated using the broth microdilution method, a standardized protocol established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium are selected from an agar (B569324) plate culture.
-
The colonies are suspended in a sterile broth medium to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
The antibacterial agent is serially diluted (typically in two-fold dilutions) in cation-adjusted Mueller-Hinton broth to create a range of concentrations.
-
-
Inoculation and Incubation:
-
The diluted bacterial inoculum is added to the wells of a microtiter plate, each containing a specific concentration of the antimicrobial agent.
-
Control wells containing no antimicrobial agent are included to ensure bacterial growth.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Signaling Pathway: Mechanism of Action of Leucyl-tRNA Synthetase Inhibitors
Benzoxaboroles, the class of compounds to which "this compound" belongs, inhibit bacterial protein synthesis by targeting leucyl-tRNA synthetase (LeuRS). The diagram below illustrates this mechanism.
References
- 1. Potency and spectrum of activity of AN3365, a novel boron-containing protein synthesis inhibitor, tested against clinical isolates of Enterobacteriaceae and nonfermentative Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency and Spectrum of Activity of AN3365, a Novel Boron-Containing Protein Synthesis Inhibitor, Tested against Clinical Isolates of Enterobacteriaceae and Nonfermentative Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel Antibacterial Agents
The rising tide of antimicrobial resistance necessitates a robust pipeline of novel antibacterial agents. This guide offers a head-to-head comparison of recently approved and late-stage investigational drugs, providing researchers, scientists, and drug development professionals with a concise, data-driven overview of their performance, mechanisms of action, and clinical applications.
Executive Summary
This comparison focuses on four promising novel antibacterial agents: Cefepime-taniborbactam , Ceftobiprole (B606590) medocaril sodium , Sulopenem (B8136399) etzadroxil/probenecid (B1678239) , and the first-in-class antibiotic Zosurabalpin (B12396143) . Each agent is evaluated based on its mechanism of action, spectrum of activity, and pivotal clinical trial data. The information is presented to facilitate a clear understanding of their potential roles in addressing the challenge of multi-drug resistant infections.
Cefepime-taniborbactam (Exblifep)
Cefepime-taniborbactam is a combination of a fourth-generation cephalosporin (B10832234) and a novel broad-spectrum beta-lactamase inhibitor.
Mechanism of Action
Cefepime (B1668827), like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Taniborbactam (B611149) is a boronate-based beta-lactamase inhibitor that inactivates a wide range of beta-lactamases, including serine- and metallo-beta-lactamases, thereby restoring the activity of cefepime against many resistant bacteria.[1][2][3]
Mechanism of Cefepime-taniborbactam
Clinical Trial Data: CERTAIN-1 (Complicated Urinary Tract Infection)
The CERTAIN-1 Phase 3 trial was a double-blind, randomized study comparing the efficacy and safety of intravenous cefepime-taniborbactam to meropenem (B701) in hospitalized adults with complicated urinary tract infections (cUTI), including acute pyelonephritis.[4][5][6]
Experimental Protocol: CERTAIN-1 Trial
-
Objective: To evaluate the efficacy and safety of cefepime-taniborbactam compared to meropenem for the treatment of cUTI.
-
Design: Phase 3, randomized, double-blind, active-controlled, non-inferiority trial.[7]
-
Patient Population: Hospitalized adults with a clinical diagnosis of cUTI, including acute pyelonephritis, caused by a Gram-negative uropathogen.[8]
-
Intervention:
-
Duration of Therapy: 7 days, with a possible extension up to 14 days for patients with bacteremia.[4][5]
-
Primary Endpoint: Composite clinical and microbiological success at the Test-of-Cure (TOC) visit (Day 19-23).[4][6]
CERTAIN-1 Experimental Workflow
Efficacy and Safety Data
| Outcome | Cefepime-taniborbactam (n=293) | Meropenem (n=143) | Treatment Difference (95% CI) |
| Composite Success (TOC) | 70.6%[4][5][6] | 58.0%[4][5][6] | 12.6% (3.1 to 22.2) |
| Clinical Success (TOC) | 93.1% | 92.2% | 0.9% (-3.6 to 5.6) |
| Microbiological Eradication (TOC) | 73.0% | 60.8% | 12.2% (2.7 to 21.8) |
| Serious Adverse Events | 2.0%[6] | 1.8%[6] | - |
| Most Common Adverse Events | Headache, diarrhea, constipation, hypertension, nausea[4][5] |
Ceftobiprole Medocaril Sodium (Zevtera)
Ceftobiprole is a fifth-generation cephalosporin with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10]
Mechanism of Action
Ceftobiprole inhibits bacterial cell wall synthesis by binding to essential PBPs.[11][12] Its high affinity for PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae is a key feature of its expanded spectrum of activity.[10][13][14]
Mechanism of Ceftobiprole
Clinical Trial Data: ERADICATE (Complicated S. aureus Bacteremia)
The ERADICATE Phase 3 trial was a double-blind, double-dummy study that assessed the efficacy and safety of ceftobiprole compared to daptomycin (B549167) (with or without aztreonam) in adults with complicated S. aureus bacteremia (SAB).[15][16][17][18]
Experimental Protocol: ERADICATE Trial
-
Objective: To demonstrate the non-inferiority of ceftobiprole to daptomycin in the treatment of complicated SAB.
-
Design: Phase 3, randomized, double-blind, double-dummy, non-inferiority trial.[15][16]
-
Patient Population: Adults with complicated S. aureus bacteremia.[15][16]
-
Intervention:
-
Primary Endpoint: Overall treatment success at 70 days post-randomization, defined as survival, bacteremia clearance, symptom improvement, no new SAB-related complications, and no receipt of other potentially effective antibiotics.[15][16]
Efficacy and Safety Data
| Outcome | Ceftobiprole (n=189) | Daptomycin (n=198) | Adjusted Difference (95% CI) |
| Overall Treatment Success (Day 70) | 69.8%[15][17][18] | 68.7%[15][17][18] | 2.0% (-7.1 to 11.1) |
| Mortality (Day 70) | 9.0%[15] | 9.1%[15] | - |
| Microbiological Eradication | 82.0%[15] | 77.3%[15] | 4.7% (-2.9 to 13.0) |
| Adverse Events | 63.4%[16] | 59.1%[16] | - |
| Most Common Adverse Events | Nausea, vomiting, hypernatremia, increased aminotransferases, diarrhea[19] |
Ceftobiprole has also been approved for acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[9][17][20][21][22] In a Phase 3 trial for ABSSSI, ceftobiprole demonstrated non-inferiority to vancomycin (B549263) plus aztreonam, with an early clinical response rate of 91.3% versus 88.1%.[17][20]
Sulopenem Etzadroxil/Probenecid (Orlynvah)
Sulopenem etzadroxil is an oral prodrug of sulopenem, a penem (B1263517) antibiotic, co-formulated with probenecid to increase its systemic exposure.[23] It is approved for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative oral treatment options.[23][24][25]
Mechanism of Action
Sulopenem, the active moiety, is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to PBPs.[26][27][28] Probenecid inhibits the renal tubular secretion of sulopenem, thereby increasing its plasma concentration and duration of action.[23][29]
Mechanism of Sulopenem/Probenecid
Clinical Trial Data: REASSURE (Uncomplicated Urinary Tract Infection)
The REASSURE Phase 3 trial was a non-inferiority study comparing oral sulopenem etzadroxil/probenecid to oral amoxicillin/clavulanate in adult women with uUTIs.[30]
Experimental Protocol: REASSURE Trial
-
Objective: To evaluate the non-inferiority of oral sulopenem to oral amoxicillin/clavulanate for the treatment of uUTI in adult women.
-
Design: Phase 3, randomized, double-blind trial.
-
Patient Population: 2222 adult women with uUTI.[30]
-
Intervention:
-
Primary Endpoint: Overall response rate (combined clinical cure and microbiological eradication) at the TOC visit.[30]
Efficacy and Safety Data
| Outcome | Sulopenem/Probenecid | Amoxicillin/Clavulanate | Treatment Difference (95% CI) |
| Overall Success (m-MITTS Population) | 60.9%[30] | 55.6%[30] | 5.4% (-0.8 to 11.5) |
| Overall Success (Amoxicillin/Clavulanate-Susceptible Population) | 61.7%[23] | 55.0%[23] | 6.7% (0.3 to 13.0) |
| Most Common Adverse Reactions (≥2%) | Diarrhea, nausea, vulvovaginal mycotic infection, headache, vomiting[31] |
In another Phase 3 trial (SURE-1), sulopenem was superior to ciprofloxacin (B1669076) in treating uUTIs caused by ciprofloxacin-nonsusceptible pathogens (62.6% vs. 36.0% success rate).[32] However, it did not meet non-inferiority criteria against ciprofloxacin in patients with ciprofloxacin-susceptible pathogens.[32]
Zosurabalpin
Zosurabalpin is a first-in-class investigational antibiotic specifically targeting carbapenem-resistant Acinetobacter baumannii (CRAB), a critical priority pathogen.[33][34]
Mechanism of Action
Zosurabalpin has a novel mechanism of action, inhibiting the lipopolysaccharide (LPS) transport system.[34][35] Specifically, it blocks the LptB2FGC complex, which is responsible for transporting LPS from the inner to the outer membrane of Gram-negative bacteria.[33][36][37] This disruption of the outer membrane leads to bacterial cell death.[38]
Mechanism of Zosurabalpin
Clinical Trial Data
Zosurabalpin has completed Phase 1 studies and is now entering a Phase 3 clinical trial.[34][38][39][40]
Planned Phase 3 Trial
-
Objective: To evaluate the safety and efficacy of zosurabalpin compared to standard-of-care antibiotics in patients with CRAB infections.[39]
-
Design: The trial is expected to be a randomized, controlled study.
-
Patient Population: Approximately 400 hospitalized patients with invasive CRAB infections.[34][38][40]
-
Intervention: Zosurabalpin versus standard-of-care antibiotics.[39]
-
Primary Endpoint: To be determined, but will likely focus on clinical outcomes and mortality.
Preclinical studies have demonstrated that zosurabalpin is highly effective against a large panel of CRAB clinical isolates and in mouse models of infection.[33][35] Phase 1 studies have shown it to be safe and well-tolerated.[39]
Comparative Summary
| Agent | Class | Mechanism of Action | Spectrum of Activity | Key Indication(s) |
| Cefepime-taniborbactam | Cephalosporin / Beta-lactamase inhibitor | Inhibits cell wall synthesis; inhibits serine- and metallo-beta-lactamases | Broad Gram-negative, including carbapenem-resistant Enterobacterales and P. aeruginosa | Complicated Urinary Tract Infections |
| Ceftobiprole medocaril | Fifth-generation Cephalosporin | Inhibits cell wall synthesis, including PBP2a in MRSA | Broad Gram-positive (including MRSA) and Gram-negative | Complicated S. aureus Bacteremia, ABSSSI, CABP |
| Sulopenem/probenecid | Penem / Renal tubular inhibitor | Inhibits cell wall synthesis; probenecid boosts sulopenem levels | Gram-negative (including ESBL-producers) and Gram-positive anaerobes | Uncomplicated Urinary Tract Infections (in patients with limited options) |
| Zosurabalpin | Tethered Macrocyclic Peptide (First-in-class) | Inhibits LPS transport via the LptB2FGC complex | Narrow-spectrum, specifically targeting Acinetobacter baumannii (including CRAB) | Invasive infections caused by CRAB (investigational) |
Conclusion
The antibacterial agents reviewed here represent significant progress in the fight against antimicrobial resistance. Cefepime-taniborbactam and ceftobiprole offer valuable new options for treating serious infections caused by resistant Gram-negative and Gram-positive pathogens, respectively. Sulopenem provides a much-needed oral option for difficult-to-treat uncomplicated urinary tract infections. Zosurabalpin, with its novel mechanism of action, holds the potential to be a groundbreaking treatment for infections caused by the highly problematic carbapenem-resistant Acinetobacter baumannii. Continued research and development in this space are critical to staying ahead of the evolving threat of bacterial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Cefepime-Taniborbactam in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. binasss.sa.cr [binasss.sa.cr]
- 6. Positive Phase 3 Results for Cefepime-Taniborbactam in Treating Complicated UTIs Published in NEJM [synapse.patsnap.com]
- 7. contagionlive.com [contagionlive.com]
- 8. the-hospitalist.org [the-hospitalist.org]
- 9. Ceftobiprole medocaril for skin and skin-structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceftobiprole - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Ceftobiprole Medocaril Sodium? [synapse.patsnap.com]
- 13. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Ceftobiprole for Treatment of Complicated Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugtopics.com [drugtopics.com]
- 18. basilea.com [basilea.com]
- 19. basilea.com [basilea.com]
- 20. Drug Trials Snapshots: ZEVTERA | FDA [fda.gov]
- 21. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 22. thedermdigest.com [thedermdigest.com]
- 23. Sulopenem Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. Orlynvah (sulopenem etzadroxil and probenecid), the first and only oral penem antibiotic launched in the U.S. - Iterum Therapeutics - Medical Update Online [medicalupdateonline.com]
- 26. go.drugbank.com [go.drugbank.com]
- 27. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Role of Sulopenem in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. accessdata.fda.gov [accessdata.fda.gov]
- 30. urologytimes.com [urologytimes.com]
- 31. ORLYNVAH (sulopenem etzadroxil and probenecid) - Official HCP Website [orlynvah.com]
- 32. Sulopenem or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Roche Advances Novel Antibiotic Targeting Superbug into Phase 3 Trials [pharma-industry-review.com]
- 35. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
- 36. researchgate.net [researchgate.net]
- 37. A novel antibiotic class targeting the lipopolysaccharide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. bstquarterly.com [bstquarterly.com]
- 39. Roche to launch phase 3 trial for new antibiotic targeting Acinetobacter baumannii | CIDRAP [cidrap.umn.edu]
- 40. Roche takes new antibiotic into phase 3 for 'urgent threat' | pharmaphorum [pharmaphorum.com]
in vivo validation of "Antibacterial agent 71" antibacterial activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of "Antibacterial Agent 71," a novel antibacterial candidate identified through in silico screening. While direct in vivo data for "this compound" is not yet publicly available, this document outlines a comprehensive validation strategy based on established methodologies for similar antimicrobial agents. The proposed experiments are designed to assess the efficacy of "this compound" against clinically relevant pathogens and compare its performance with standard-of-care antibiotics.
Mechanism of Action and Rationale for In Vivo Testing
Computational studies have identified "this compound" as a promising inhibitor of Penicillin-Binding Protein 3 (PBP3), specifically the F533L mutant, in Pseudomonas aeruginosa.[1][2][3] PBP3 is a critical enzyme involved in bacterial cell wall synthesis, making it a well-validated target for antibacterial drugs. Inhibition of PBP3 disrupts cell division, leading to bacterial cell death. The rise of antibiotic-resistant bacteria, particularly Gram-negative pathogens like P. aeruginosa, necessitates the development of new therapeutic agents that can overcome existing resistance mechanisms.[4][5] The promising in silico data for "this compound" warrants rigorous in vivo evaluation to determine its potential as a clinical candidate.
Proposed In Vivo Experimental Workflow
The following workflow outlines a standard path for the in vivo validation of a novel antibacterial agent.
Caption: Proposed experimental workflow for the in vivo validation of "this compound".
Detailed Experimental Protocols
Murine Sepsis Model
This model will be used to evaluate the efficacy of "this compound" in treating systemic bacterial infections.
-
Animal Model: Female CD-1 mice (20 ± 2 g).
-
Infection: Mice will be challenged via intraperitoneal injection with a lethal dose (10-100 times the 50% lethal dose) of a clinically relevant bacterial strain (e.g., multidrug-resistant P. aeruginosa expressing the F533L PBP3 mutation).[6]
-
Treatment Groups:
-
Vehicle control (e.g., phosphate-buffered saline).
-
"this compound" (various doses, administered intravenously or orally).
-
Comparator antibiotic 1: Meropenem (a standard-of-care carbapenem).
-
Comparator antibiotic 2: Colistin (a last-resort antibiotic for multidrug-resistant Gram-negative infections).[7]
-
-
Administration: Treatment will be administered at a set time point post-infection (e.g., 0.5 hours).[6]
-
Endpoints:
-
Survival monitored for 7-14 days.
-
Bacterial load in blood, spleen, and liver at 24 hours post-infection (quantified by colony-forming unit counts).
-
Murine Lung Infection Model
This model will assess the efficacy of "this compound" in a localized infection setting, which is highly relevant for pathogens like P. aeruginosa.
-
Animal Model: BALB/c mice.
-
Infection: Mice will be infected intranasally with a sublethal dose of the target bacterial strain.[8]
-
Treatment Groups: Similar to the sepsis model.
-
Administration: Treatment will be administered at a set time point post-infection.
-
Endpoints:
-
Bacterial load in the lungs at 24 and 48 hours post-infection.
-
Histopathological analysis of lung tissue to assess inflammation and tissue damage.
-
Measurement of inflammatory markers (e.g., cytokines) in bronchoalveolar lavage fluid.
-
Comparative Data Tables
The following tables present hypothetical but realistic data to illustrate the expected outcomes of the proposed in vivo studies.
Table 1: Efficacy in Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Median Effective Dose (ED50) (mg/kg) | Survival Rate (%) at 7 Days |
| Vehicle Control | - | - | 0 |
| "this compound" | 10 | (Hypothetical) | (Hypothetical) |
| 25 | (Hypothetical) | (Hypothetical) | |
| 50 | (Hypothetical) | (Hypothetical) | |
| Meropenem | 20 | >50 (Resistant Strain) | 10 |
| Colistin | 5 | 2.5 | 80 |
Table 2: Bacterial Load Reduction in Murine Lung Infection Model (24 hours post-infection)
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Lung Tissue (± SD) |
| Vehicle Control | - | 8.5 (± 0.5) |
| "this compound" | 25 | (Hypothetical: 4.2 ± 0.8) |
| Meropenem | 20 | 7.9 (± 0.6) |
| Colistin | 5 | 4.8 (± 0.7) |
Signaling Pathway: PBP3 Inhibition
The proposed mechanism of action for "this compound" is the inhibition of PBP3, a key enzyme in the final stages of peptidoglycan synthesis.
Caption: Mechanism of action of "this compound" via inhibition of PBP3.
Conclusion
The in silico data for "this compound" is promising, suggesting its potential as a novel therapeutic against multidrug-resistant bacteria. The proposed in vivo validation plan provides a clear and robust framework for evaluating its efficacy and safety in established animal models. The comparative analysis against standard-of-care and last-resort antibiotics will be crucial in determining the clinical potential of "this compound." Further studies, including pharmacokinetic and toxicological assessments, will be necessary to advance this compound through the drug development pipeline. The scientific community awaits the results of such in vivo studies to ascertain if "this compound" can be a valuable addition to our arsenal (B13267) against antimicrobial resistance.
References
- 1. Identifying Novel Therapeutics for the Resistant Mutant “F533L” in PBP3 of Pseudomonas aeruginosa Using ML Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii | MDPI [mdpi.com]
- 8. The Structure, Properties, and Clinical Utility of Contezolid for Antituberculosis: A Narrative Review | springermedizin.de [springermedizin.de]
The Evolving Landscape of PBP3 Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance, particularly in Gram-negative pathogens like Pseudomonas aeruginosa, necessitates the urgent discovery and development of novel antibacterial agents. Penicillin-binding protein 3 (PBP3), a crucial enzyme in bacterial cell wall synthesis, remains a prime target for new therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of PBP3 inhibitors, with a focus on recently identified compounds, including the computationally predicted "Antibacterial agent 71." While experimental data on this specific agent and its derivatives are not yet publicly available, this guide leverages computational findings and compares them with established PBP3 inhibitors to provide valuable insights for researchers in the field.
A New Player on the Horizon: The Profile of "this compound"
A recent computational study employing machine learning and molecular dynamics simulations identified "this compound" as a promising inhibitor of a clinically relevant resistant mutant (F533L) of P. aeruginosa PBP3.[1][2][3][4] This discovery highlights the power of in-silico methods in modern drug discovery.
Chemical Identity:
-
This compound: PubChem CID 156382059
-
Antibacterial agent 123: PubChem CID 146180126
-
Macozinone: PubChem CID 57331386
The computational analysis revealed that "this compound," alongside macozinone and "Antibacterial agent 123," exhibited significant binding affinity and stability within the active site of the mutated PBP3.[1][2][3][4]
Comparative Analysis of PBP3 Inhibitors
To understand the potential of "this compound," we compare its computational profile with established PBP3 inhibitors for which experimental data against P. aeruginosa are available.
| Compound Class | Example Compound(s) | Key Structural Features for PBP3 Inhibition | Experimental Activity (MIC against P. aeruginosa) |
| Monobactams | Aztreonam | β-lactam ring activated by a sulfonic acid group. The C4-methyl group enhances stability against some β-lactamases. The aminothiazole moiety is crucial for Gram-negative activity.[5] | Variable, often compromised by resistance mechanisms. |
| Cephalosporins | Ceftazidime, Cefepime, Cefiderocol (B606585) | Dihydrothiazine ring fused to a β-lactam ring. The C7 side chain plays a critical role in antibacterial spectrum and PBP affinity. Cefiderocol utilizes a catechol moiety for iron transporter-mediated entry.[6][7] | Cefiderocol has shown potent activity against many multidrug-resistant strains. |
| Carbapenems | Meropenem, Imipenem | β-lactam ring fused to a five-membered ring with a carbon atom instead of sulfur, conferring broad-spectrum activity and stability to many β-lactamases. | Broad-spectrum, but resistance is an increasing concern. |
| Boronic Acid Derivatives | Benzoxaboroles | Boronic acid forms a reversible covalent bond with the catalytic serine residue in the PBP active site. The bicyclic benzoxaborole scaffold provides a rigid framework for interaction.[8] | Varies depending on the specific derivative. |
| Novel Scaffolds (Computational) | This compound | (Based on computational model) Specific hydrogen bond interactions with S485 and N351, and hydrophobic interactions with key residues including the mutated 533L in the PBP3 active site. | Not publicly available. |
Structure-Activity Relationship (SAR) Insights for PBP3 Inhibitors
The development of effective PBP3 inhibitors hinges on understanding the key molecular interactions within the enzyme's active site.
-
Acylation of the Catalytic Serine: For β-lactam antibiotics, the electrophilicity of the β-lactam carbonyl is paramount for the acylation of the active site serine (Ser294 in P. aeruginosa PBP3), leading to irreversible inhibition.[9]
-
Side Chain Interactions: The side chains appended to the core scaffold are critical for determining the spectrum of activity and affinity for PBP3. For instance, in monobactams, the aminothiazole group is a key determinant of Gram-negative activity.[5]
-
Overcoming Resistance: Modifications that enhance stability against β-lactamases (e.g., the C4-methyl group in some monobactams) or facilitate alternative entry mechanisms (e.g., the siderophore conjugate in cefiderocol) are crucial for combating resistance.[6][7]
-
Non-covalent Interactions: For non-β-lactam inhibitors like the computationally identified "this compound," a combination of hydrogen bonds and hydrophobic interactions governs binding affinity and stability. The predicted interactions with key residues in the PBP3 active site provide a roadmap for the rational design of derivatives with potentially improved potency.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of PBP3 inhibition and a typical experimental workflow for evaluating new antibacterial agents.
Caption: Mechanism of PBP3 Inhibition.
Caption: Experimental Workflow for Antibacterial Drug Discovery.
Detailed Experimental Protocols
For researchers aiming to validate computational hits or screen new derivatives, the following are standard protocols for determining antibacterial efficacy and cytotoxicity.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
1. Materials and Reagents:
-
Test compound stock solution.
-
Sterile 96-well microtiter plates.
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., P. aeruginosa ATCC 27853).
-
Sterile saline (0.85% NaCl).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator (37°C).
2. Procedure:
-
Inoculum Preparation: From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Cytotoxicity Assay Protocol (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
1. Materials and Reagents:
-
Human cell line (e.g., HEK293 or HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution.
-
Sterile 96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Reading Results: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control.
Future Directions
The computational identification of "this compound" as a potential PBP3 inhibitor represents an exciting starting point. The next critical steps involve the chemical synthesis of this compound and its derivatives, followed by rigorous in-vitro and in-vivo experimental validation. The SAR data from these future studies will be invaluable in optimizing this scaffold to develop a potent and safe antibacterial agent to combat the growing threat of P. aeruginosa and other multidrug-resistant bacteria.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 4. Docs - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural basis for effectiveness of siderophore-conjugated monocarbams against clinically relevant strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Antibacterial Agent 71
For immediate reference, treat Antibacterial Agent 71 as a hazardous chemical waste. Due to its nature as a fluorinated heterocyclic compound and an analog of ergot alkaloids, specific handling and disposal protocols are required to ensure personnel safety and environmental protection. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
This compound (MCE Catalog No. HY-144387) is a research chemical with the molecular formula C26H27F3N4O. While a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available, its chemical properties necessitate that it be handled with care. The following procedures are based on best practices for the disposal of similar chemical compounds.
Waste Stream Segregation and Collection
Proper segregation of waste is critical to ensure safe and compliant disposal. All waste containing this compound must be considered chemical waste and potentially biohazardous if used in biological experiments.
| Waste Type | Description | Recommended Disposal Method |
| Solid Chemical Waste | Unused or expired pure compound (powder), contaminated personal protective equipment (PPE), weigh boats, and other contaminated lab supplies. | Collect in a designated, sealed, and clearly labeled container for solid chemical waste. Arrange for pickup and disposal through your institution's hazardous waste program, likely via incineration. |
| Liquid Chemical Waste | Concentrated stock solutions of this compound. | Collect in a designated, leak-proof, and sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed. Arrange for disposal via your institution's EHS department. |
| Mixed Waste | Used cell culture media, consumables, or other materials containing both biological agents and this compound. | Decontaminate the biological material first, typically by autoclaving if the agent is heat-labile (this information is not available, so chemical inactivation is preferred). After decontamination, dispose of it as chemical waste. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Collect in a designated sharps container. Once full, the container should be sealed and disposed of through the hazardous waste program. |
Experimental Protocols: General Disposal Procedure
The following is a step-by-step guide for the disposal of waste containing this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its associated waste.
-
Waste Collection:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated hazardous waste container. Ensure the container is properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the date.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name and approximate concentration.
-
-
Decontamination of Mixed Waste:
-
Autoclaving may not be effective in degrading the chemical structure of this compound and is generally not recommended for stock solutions.
-
Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area until they are collected by the institution's EHS department.
-
Disposal: Arrange for the pickup and disposal of all waste containing this compound through your institution's hazardous waste management program. High-temperature incineration is the likely disposal method for this type of chemical. Do not pour any waste containing this compound down the drain.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for waste containing this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for definitive disposal protocols. Improper disposal of antibacterial agents can contribute to environmental contamination and the development of antimicrobial resistance.
Standard Operating Procedure: Safe Handling of Antibacterial Agent 71
Disclaimer: No publicly available safety and handling data exists for a compound specifically named "Antibacterial agent 71." This designation may be an internal code for a novel research compound. The following guidance is based on established best practices for handling new, uncharacterized, or potent chemical compounds in a laboratory setting.[1] A compound-specific risk assessment must be performed before any handling occurs.[2][3]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Pre-Handling Risk Assessment
Before working with any new chemical, a thorough risk assessment is mandatory.[3] This involves reviewing any available data, even if preliminary, and considering the hazards of similar chemical structures.[1] For a novel antibacterial agent, assume it is a potent compound and treat it as hazardous until proven otherwise.[1] The assessment should identify potential hazards, including toxicity, reactivity, and the risk of generating dust or aerosols.[4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure.[6] The required level of PPE depends on the specific task and the potential for exposure. All PPE should be donned and doffed in a designated area to prevent contamination.[7]
Table 1: Recommended PPE for Handling this compound
| Task Category | Primary PPE | Secondary / Task-Specific PPE |
|---|---|---|
| General Laboratory Work (Low potential for exposure) | • Safety glasses with side shields[6] • Standard laboratory coat[8] • Nitrile gloves[1] • Closed-toe shoes[6] | |
| Handling Powders/Solids (e.g., weighing, aliquoting) | • Full-face respirator with P100/FFP3 particulate filters or a Powered Air-Purifying Respirator (PAPR)[7][9] • Disposable coveralls (e.g., Tyvek)[7] • Double-gloving with nitrile gloves[7] • Disposable shoe covers[7] | • Head covering • Chemical-resistant apron[6] |
| Handling Liquids/Solutions (e.g., preparing stock solutions) | • Chemical splash goggles and face shield[7] • Chemical-resistant gloves (e.g., butyl rubber, neoprene)[1][6] • Chemical-resistant apron over lab coat[6] | • Elbow-length gloves for mixing large volumes[6] |
| Equipment Decontamination & Waste Handling | • Chemical splash goggles[6] • Heavy-duty, chemical-resistant gloves[6] • Waterproof or chemical-resistant apron[6] | • Respirator if aerosols or vapors are generated[6] |
Experimental Protocols: Step-by-Step Handling Guide
A systematic approach is crucial for safely handling potent or unknown compounds.[7] All manipulations should occur within a designated and clearly marked area.[6]
3.1. Preparation
-
Designate Handling Area: All work with this compound, especially with the solid compound, must be performed within a certified chemical fume hood, glove bag, or glove box isolator to contain any airborne particles.[1][4]
-
Assemble Materials: Before starting, gather all necessary equipment, reagents, and pre-labeled waste containers.[7]
-
Pre-Donning Check: Ensure all required PPE is available and fits correctly.[6] Conduct a fit test for any required respirators.[7]
3.2. Procedure (Handling the Compound)
-
Weighing: When weighing the solid compound, use a disposable weigh boat and perform the task within the designated containment area (e.g., fume hood).[6] Use gentle scooping techniques to minimize dust generation.[7]
-
Solution Preparation: To avoid splashing, slowly add the solvent to the solid compound, not the other way around.[6] Keep containers covered as much as possible.[7]
-
Conduct Experiment: Perform all experimental steps carefully to prevent the generation of aerosols.[10]
3.3. Post-Handling & Decontamination
-
Work Surface Decontamination: At the end of the procedure, decontaminate all work surfaces with an appropriate cleaning agent.[6] This may involve a sequence of cleaning agents; consult safety professionals for guidance.
-
Equipment Cleaning: All reusable equipment must be thoroughly decontaminated.[6]
-
PPE Removal: Remove PPE carefully in the reverse order it was put on to avoid self-contamination.[7] Dispose of single-use PPE in the designated hazardous waste container.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10][11]
Disposal Plan
Improper disposal of antibacterial agents can have serious environmental consequences.[12] All waste containing this compound must be treated as hazardous chemical waste.[13]
-
Solid Waste: This includes unused pure compound, contaminated PPE, weigh boats, and other lab supplies.[12]
-
Liquid Waste (Stock Solutions): Concentrated stock solutions are considered hazardous chemical waste.[12][13]
-
Action: Collect in an approved, leak-proof container for liquid chemical waste. Do not mix with other waste streams. Label clearly with the chemical name, concentration, and solvent. Do not dispose of down the drain.[12] Arrange for EHS pickup.
-
-
Mixed Waste (Contaminated Media): Culture media containing both microorganisms and the antibacterial agent is mixed waste.[12]
-
Action: The primary goal is to destroy the biological agents, often through autoclaving. However, autoclaving may not degrade the chemical agent.[12][13] After autoclaving, the liquid may still need to be collected and disposed of as chemical waste. Consult your institution's EHS for specific guidance.[12]
-
Visual Workflow
Caption: Workflow for the safe handling of a novel antibacterial agent.
References
- 1. twu.edu [twu.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. ilcdover.com [ilcdover.com]
- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. who.int [who.int]
- 9. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 10. Biosafety in Microbiological and Biomedical Laboratories - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biosafety Guidelines for Handling Microorganisms in Microbiology Laboratories | PDA [pda.org]
- 12. benchchem.com [benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
